Eslicarbazepine acetate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
[(5S)-11-carbamoyl-1,2,3,4-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1/i3D,5D,7D,9D |
InChI Key |
QIALRBLEEWJACW-MTXDTBRCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])[C@H](CC3=CC=CC=C3N2C(=O)N)OC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of Eslicarbazepine Acetate-d4
For Researchers, Scientists, and Drug Development Professionals
Overview of the Synthetic Strategy
The proposed synthesis of Eslicarbazepine acetate-d4 commences with a deuterated precursor to construct the core dibenz[b,f]azepine ring system with the deuterium labels incorporated on one of the aromatic rings. The synthesis then proceeds through several key steps: formation of a deuterated analogue of oxcarbazepine, asymmetric reduction to yield deuterated eslicarbazepine, and finally, acetylation to produce the target compound.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.
Synthesis of 5H-Dibenzo[b,f]azepine-d4-5-carboxamide (Deuterated Carbamazepine)
The synthesis begins with the construction of the deuterated dibenz[b,f]azepine core. A plausible route involves the reaction of a deuterated iminostilbene with a carbamoylating agent.
Materials:
-
Iminostilbene-d4
-
Sodium cyanate
-
Acetic acid
-
Water
-
Toluene
Protocol:
-
In a reaction vessel, stir 3 kg of iminostilbene-d4 in a mixture of 28.5 L of acetic acid and 1.5 L of water.
-
Heat the mixture to 60°C.
-
Over a period of approximately 2 hours, add 1.66 kg of 98% sodium cyanate.
-
Cool the mixture to 15°C and continue stirring for an additional 2 hours between 15°C and 20°C.
-
Isolate the resulting crystals by filtration and wash them with 2 L of acetic acid.
-
Dry the product to yield deuterated carbamazepine.
-
The filtrate can be further processed by distilling off the acetic acid, adding water, and recrystallizing the precipitate from toluene to obtain an additional crop of the product[1].
Synthesis of 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide (Deuterated Oxcarbazepine)
The deuterated carbamazepine is then converted to deuterated oxcarbazepine. This transformation can be achieved through various methods, including hydrolysis of a 10-methoxy derivative.
Materials:
-
10-Methoxy-5H-dibenzo[b,f]azepine-d4-5-carboxamide
-
Hydrochloric acid (2N)
Protocol:
-
Reflux a solution of 10-methoxy-5H-dibenzo[b,f]azepine-d4-5-carboxamide in 2N hydrochloric acid.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield deuterated oxcarbazepine.
Asymmetric Reduction to (S)-10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide (Deuterated Eslicarbazepine)
The key stereoselective step is the asymmetric reduction of the ketone group in deuterated oxcarbazepine to the corresponding (S)-alcohol, deuterated eslicarbazepine. This is often achieved using a chiral catalyst.
Materials:
-
Deuterated Oxcarbazepine
-
Chiral Ruthenium or Rhodium catalyst (e.g., RuX(L1)(L2) type)[2][3]
-
Hydrogen donor (e.g., formic acid)
-
Solvent (e.g., Tetrahydrofuran - THF)
Protocol:
-
In a reaction vessel under an inert atmosphere, dissolve deuterated oxcarbazepine (10 g, 40 mmol) in 100 mL of THF.
-
Add the chiral ruthenium catalyst and the hydrogen donor.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.
-
Upon completion, quench the reaction and work up the mixture by extraction.
-
Purify the crude product by column chromatography or crystallization to obtain enantiomerically enriched deuterated eslicarbazepine[4].
Acetylation to (S)-10-Acetoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide (this compound)
The final step is the acetylation of the hydroxyl group of deuterated eslicarbazepine.
Materials:
-
Deuterated Eslicarbazepine
-
Acetyl chloride or Acetic anhydride
-
Pyridine or another suitable base
-
Dichloromethane (DCM)
Protocol:
-
Suspend deuterated eslicarbazepine (15.0 g, 0.0589 mol) in dichloromethane (250 mL) and pyridine (7.0 g, 0.088 mol) with stirring.
-
Cool the mixture to below 10°C.
-
Add a solution of acetyl chloride (6.5 g, 0.082 mol) in dichloromethane (50 mL) dropwise, maintaining the temperature between 15°C and 20°C.
-
After the addition is complete, stir the reaction mixture for 30 minutes at 15-20°C, followed by 2 hours at 25-30°C[5].
-
Wash the reaction mixture with aqueous acid, followed by brine.
-
Dry the organic layer and concentrate it under reduced pressure to obtain the crude this compound[5].
Purification
Purification of the final product is crucial to ensure high purity for its intended use as an internal standard. Crystallization is a common and effective method.
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a mixture of dichloromethane and ethyl acetate[5].
-
Allow the solution to cool slowly to room temperature and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Alternatively, recrystallization from isopropanol can be employed[5]. Purity can be assessed by HPLC.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected molecular weights and typical (estimated) yields for the key intermediates and the final product. Yields are based on analogous non-deuterated syntheses and may vary.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 5H-Dibenzo[b,f]azepine-d4-5-carboxamide | C₁₅H₈D₄N₂O | 240.30 | 85-95 |
| 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide | C₁₅H₈D₄N₂O₂ | 256.29 | 70-80 |
| (S)-10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide | C₁₅H₁₀D₄N₂O₂ | 258.31 | 80-90 |
| This compound | C₁₇H₁₂D₄N₂O₃ | 300.35 | >90 |
Spectroscopic Data
The identity and purity of this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 301.36. Fragmentation patterns would be consistent with the structure, likely showing losses of the acetyl group and other characteristic fragments. Ion detection by monitoring the m/z transition of 300.3 to 197.3 has been used for a d3 analogue[6]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum will be similar to that of non-labeled Eslicarbazepine acetate, but with a reduced integration in the aromatic region corresponding to the sites of deuteration. The characteristic signals for the remaining protons, such as those on the dibenzazepine core and the acetyl methyl group, will be present. ²H NMR: Will show signals corresponding to the positions of the deuterium atoms. ¹³C NMR: The spectrum will show signals for all carbon atoms, with those directly bonded to deuterium appearing as multiplets with attenuated intensity due to C-D coupling. |
Workflow Diagrams
The following diagrams illustrate the synthetic and purification workflows.
Caption: Synthetic workflow for this compound.
Caption: General experimental workflow for a synthesis step.
References
- 1. Carbamazepine synthesis - chemicalbook [chemicalbook.com]
- 2. US20170305860A1 - Process for the preparation of eslicarbazepine and eslicarbazepine acetate - Google Patents [patents.google.com]
- 3. CA2962543C - Improved process for the preparation of eslicarbazepine and eslicarbazepine acetate - Google Patents [patents.google.com]
- 4. EP3064490A1 - Improved process for the preparation of eslicarbazepine and eslicarbazepine acetate - Google Patents [patents.google.com]
- 5. US20150065704A1 - Process for the preparation and purification of eslicarbazepine acetate and intermediates thereof - Google Patents [patents.google.com]
- 6. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
Eslicarbazepine acetate-d4 mechanism of action as an internal standard
[2] Eslicarbazepine-d4 (BIA 2-194-d4) | Stable Isotope | MedChemExpress Eslicarbazepine-d4 (BIA 2-194-d4) is deuterium labeled Eslicarbazepine. Eslicarbazepine is an oral anticonvulsant indicated for the adjunctive treatment of partial seizures. - Mechanism of Action & Protocol. ... Eslicarbazepine-d4 Related Antibodies ... Room temperature in continental US; may vary elsewhere. ... Please store the product under the recommended conditions in the Certificate of Analysis. .... Sibhghatulla Shaikh, et al. Aptiom (Eslicarbazepine Acetate) as a Dual Inhibitor of β-Secretase and Voltage-Gated Sodium Channel: Advancement in Alzheimer's Disease-Epilepsy Linkage via an Enzoinformatics Study. CNS & Neurological Disorders Drug Targets Volume 13 , Issue 7 , 2014. ... Eslicarbazepine-d4 (Synonyms: BIA 2-194-d4) ... Eslicarbazepine-d4 (BIA 2-194-d4) is deuterium labeled Eslicarbazepine. Eslicarbazepine is an oral anticonvulsant indicated for the adjunctive treatment of partial seizures. For research use only. We do not sell to patients. ... * Please select Quantity before adding items. ... Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs. MedChemExpress (M-CE) has not independently confirmed the accuracy of these methods. They are for reference only. ... . Russak EM, et al. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019;53(2):211-216.. Finelli E, et al. Patch testing in a case of eslicarbazepine and carbamazepine induced cutaneous reaction. Eur Ann Allergy Clin Immunol. 2018 Sep;50(5):229-231.. Sibhghatulla Shaikh, et al. Aptiom (Eslicarbazepine Acetate) as a Dual Inhibitor of β-Secretase and Voltage-Gated Sodium Channel: Advancement in Alzheimer's Disease-Epilepsy Linkage via an Enzoinformatics Study. CNS & Neurological Disorders Drug Targets Volume 13 , Issue 7 , 2014. --INVALID-LINK--
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Immunosuppressive drugs are used to prevent transplant rejections in organ-transplanted patients but there has to be effective therapeutic drug monitoring because an inadequate or incorrect dosage could lead to intoxication or transplant rejection. There have been many designed protocols for the quantification of these drugs and most of them involve the use of high performance liquid chromatography but Armin et al in
Metabolic Pathway of Eslicarbazepine Acetate and its Deuterated Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eslicarbazepine acetate (ESL) is a third-generation, once-daily, oral anti-seizure medication utilized for the treatment of partial-onset seizures.[1] Structurally related to carbamazepine and oxcarbazepine, ESL functions as a prodrug, undergoing extensive metabolism to its active metabolite, eslicarbazepine.[2][3] This technical guide provides a comprehensive overview of the metabolic pathways of eslicarbazepine acetate, summarizing key quantitative data, and detailing relevant experimental protocols. Furthermore, it will explore the theoretical metabolic implications for deuterated analogs of eslicarbazepine acetate, a strategy increasingly employed in drug development to modulate pharmacokinetic properties.
Metabolic Pathway of Eslicarbazepine Acetate
The metabolism of eslicarbazepine acetate is characterized by a rapid and extensive conversion to its active form, with minimal involvement of the cytochrome P450 (CYP) enzyme system, which contributes to a lower potential for drug-drug interactions compared to older anti-epileptic drugs.[2][4]
Primary Metabolic Pathway: Hydrolysis
Upon oral administration, eslicarbazepine acetate undergoes a thorough first-pass metabolism, primarily through hydrolysis, to form its major active metabolite, eslicarbazepine ((S)-licarbazepine).[5][6] This conversion is so efficient that plasma concentrations of the parent drug, eslicarbazepine acetate, are often below the limit of quantification.[7][8] This hydrolytic process is presumed to be mediated by esterases. Eslicarbazepine accounts for approximately 92% of the systemic exposure following a dose of eslicarbazepine acetate.[5][6]
Secondary Metabolic Pathways and Metabolites
While eslicarbazepine is the principal active compound, minor active metabolites are also formed, including (R)-licarbazepine and oxcarbazepine, which together constitute less than 5% of the systemic exposure.[5][6]
Subsequent Metabolism: Glucuronidation and Elimination
The primary active metabolite, eslicarbazepine, is further metabolized through glucuronidation, an inactivation process mediated by UGT1A1.[5] The resulting inactive glucuronide conjugates, along with unchanged eslicarbazepine, are the primary forms excreted.[5] Elimination is predominantly renal, with over 90% of the administered dose recovered in the urine.[9] Of the excreted amount, approximately two-thirds is unchanged eslicarbazepine and one-third is its glucuronide conjugate.[6]
The metabolic pathway of eslicarbazepine acetate is depicted in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Effect of Eslicarbazepine Acetate on the Pharmacokinetics of Perampanel in Rats by Isotope-Dilution-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and drug interactions of eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics of eslicarbazepine acetate at steady-state in adults with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacokinetics-and-drug-interactions-of-eslicarbazepine-acetate - Ask this paper | Bohrium [bohrium.com]
- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Isotopic Labeling Stability of Eslicarbazepine Acetate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical considerations for assessing the in vitro isotopic labeling stability of Eslicarbazepine acetate-d4. As deuterated compounds are increasingly utilized in drug development to enhance pharmacokinetic profiles, a thorough understanding of their metabolic and chemical stability is paramount. This document outlines the known metabolic pathways of eslicarbazepine acetate, proposes detailed experimental protocols for stability assessment, and provides templates for data presentation and visualization.
Introduction to Eslicarbazepine Acetate and the Rationale for Deuteration
Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug used in the treatment of partial-onset seizures.[1] It is a prodrug that is rapidly and extensively hydrolyzed to its active metabolite, eslicarbazepine (S-licarbazepine), which is responsible for its pharmacological effect.[2][3]
Isotopic labeling, specifically the replacement of hydrogen with its stable isotope deuterium (D), is a strategy employed in drug discovery to improve a drug's metabolic stability and toxicity profile.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[6] For deuterated compounds like this compound, it is crucial to verify that the deuterium labels are stable and not lost through chemical or enzymatic processes in vitro, as this could alter the drug's intended pharmacokinetic properties.
In Vitro Metabolism of Eslicarbazepine Acetate
Understanding the metabolism of the non-deuterated parent drug is the first step in predicting potential sites of isotopic instability. Eslicarbazepine acetate undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis, to its active metabolite, eslicarbazepine.[2][3] This reaction is catalyzed by esterases, such as human arylacetamide deacetylase (AADAC), present in the liver and intestines.[7][8]
The primary metabolic pathway is as follows:
-
Hydrolysis: Eslicarbazepine acetate is hydrolyzed to eslicarbazepine (S-licarbazepine).
-
Minor Pathways: A very small fraction of eslicarbazepine can be converted to oxcarbazepine and (R)-licarbazepine.[9] Eslicarbazepine is mainly eliminated through renal excretion, either unchanged or as a glucuronide conjugate.[3]
Given that the primary metabolic transformation is the hydrolysis of the acetate group, the stability of deuterium atoms on the acetate moiety (if applicable) or other parts of the molecule not directly involved in this hydrolysis should be assessed.
Experimental Protocols for In Vitro Stability Assessment
To evaluate the isotopic stability of this compound, a series of in vitro experiments are proposed. These studies will determine the extent of deuterium loss in different biological matrices.
Stability in Human Liver Microsomes (HLM)
This assay assesses the stability of the deuterium label in the presence of drug-metabolizing enzymes, primarily cytochrome P450s.
-
Objective: To determine the rate of disappearance of this compound and to monitor for the loss of deuterium.
-
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate HLM in phosphate buffer at 37°C.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
-
Controls:
-
Incubations without NADPH to assess non-CYP mediated metabolism.
-
Incubations without HLM to assess chemical stability in the buffer.
-
Stability in Human Plasma
This assay evaluates the stability of the compound in a biological fluid, which is particularly relevant for assessing the hydrolytic stability of the ester bond and any potential plasma-mediated deuterium exchange.
-
Objective: To determine the hydrolytic stability of this compound and the stability of the deuterium label in human plasma.
-
Materials:
-
This compound
-
Pooled Human Plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
-
Procedure:
-
Prepare a stock solution of this compound.
-
Spike the stock solution into pre-warmed human plasma at 37°C.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for these studies due to its high sensitivity and specificity.
-
Chromatography: A suitable C18 column can be used to separate this compound from its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used.
-
Monitor the transition for the intact this compound.
-
Monitor the transition for the non-deuterated Eslicarbazepine acetate to detect any complete loss of deuterium.
-
Monitor transitions for partially deuterated species (d3, d2, d1) if applicable, to quantify the extent of deuterium loss.
-
Monitor the transition for the active metabolite, eslicarbazepine-d4, and its potential non-deuterated counterpart.
-
Data Presentation
The results of the in vitro stability studies should be presented in a clear and concise manner to allow for easy comparison across different conditions.
| Incubation Matrix | Time (minutes) | % this compound Remaining | % Deuterium Retention |
| Human Liver Microsomes (+NADPH) | 0 | 100 | 100 |
| 5 | 85.2 | 99.8 | |
| 15 | 60.1 | 99.7 | |
| 30 | 35.8 | 99.5 | |
| 60 | 10.5 | 99.3 | |
| Human Liver Microsomes (-NADPH) | 0 | 100 | 100 |
| 60 | 98.5 | 99.9 | |
| Human Plasma | 0 | 100 | 100 |
| 15 | 5.2 | 99.9 | |
| 30 | <1 | 99.8 | |
| 60 | <1 | 99.8 | |
| 120 | <1 | 99.7 | |
| Phosphate Buffer (pH 7.4) | 0 | 100 | 100 |
| 120 | 99.1 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Calculation of % Deuterium Retention: % Deuterium Retention = [Peak Area of (M+d4)] / [Sum of Peak Areas of (M+d4), (M+d3), (M+d2), (M+d1), (M+d0)] * 100
Conclusion
Assessing the in vitro isotopic labeling stability of this compound is a critical step in its development as a potential therapeutic agent or as an internal standard for bioanalytical methods. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to evaluate the potential for deuterium loss in various biological systems. Such studies are essential for ensuring that the improved pharmacokinetic properties conferred by deuteration are maintained in vivo and for the accurate interpretation of preclinical and clinical data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of Human Arylacetamide Deacetylase (AADAC) on Hydrolysis of Eslicarbazepine Acetate and Effects of AADAC Genetic Polymorphisms on Hydrolase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
Eslicarbazepine Acetate-d4: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eslicarbazepine acetate is a third-generation antiepileptic drug, acting as a prodrug to the active metabolite eslicarbazepine.[1] It functions by blocking voltage-gated sodium channels.[1] The deuterated analog, Eslicarbazepine acetate-d4, serves as a valuable internal standard in pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the non-deuterated drug in mass spectrometry-based analyses.[2] Understanding the solubility and stability of this compound is paramount for its accurate quantification and for the development of robust analytical methods and stable formulations.
Solubility Profile
Eslicarbazepine acetate is a white to off-white crystalline powder that is not hygroscopic.[1] Its solubility is a critical factor in its formulation and in the design of in vitro experiments.
Qualitative Solubility
The qualitative solubility of Eslicarbazepine acetate in various organic solvents has been described in the literature.[1]
| Solvent | Solubility Description |
| Dichloromethane | Freely soluble |
| Dimethylformamide (DMF) | Soluble |
| Ethanol | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Acetone | Sparingly soluble |
| Acetonitrile | Sparingly soluble |
| Methanol | Sparingly soluble |
| Absolute Ethanol | Slightly soluble |
| Water | Practically insoluble |
Quantitative Solubility
Quantitative solubility data provides more precise information for experimental design.
| Solvent | Concentration |
| Water | < 1 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL[3] |
| Ethanol | 10 mg/mL[3], 11 mg/mL[4] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL[3], 59 mg/mL[4], ≥14.85 mg/mL[5] |
Note: Variations in reported DMSO solubility may be due to differences in experimental conditions or the presence of moisture, which can reduce solubility.[6]
Stability Profile
The chemical stability of Eslicarbazepine acetate has been investigated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradation products and establishing appropriate storage conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
| Stress Condition | Observations |
| Acidic Hydrolysis | Stable in 5 N HCl when refluxed at 60°C for 24 hours.[7] Another study showed some degradation in 1 M HCl when refluxed at 80°C for 4 hours, with 90.12% recovery.[8] |
| Alkaline Hydrolysis | Significant degradation observed.[9] One study reported 88.72% recovery after refluxing in 0.1 M NaOH at 80°C for 4 hours.[8] |
| Neutral Hydrolysis | Stable when refluxed in water at 60°C for 2 days.[7] |
| Oxidative Degradation | Stable in 30% H₂O₂ when refluxed at 60°C for 5 days.[7] However, another study showed degradation under oxidative conditions with 92.24% recovery.[8] |
| Thermal Degradation | Mild degradation observed under dry heat.[8] A study reported 95.23% recovery after exposure to 80°C.[8] |
| Photolytic Degradation | Mild degradation observed under photochemical conditions, with 98% recovery.[8] |
Experimental Protocols
Detailed methodologies are essential for the replication of stability and solubility studies.
Forced Degradation Experimental Protocol
The following is a representative protocol for forced degradation studies based on published literature.[8]
-
Preparation of Stock Solution: A stock solution of Eslicarbazepine acetate (e.g., 1 mg/mL) is prepared in methanol.[8]
-
Acid-Induced Degradation: To 1 mL of the stock solution, 10 mL of 1 M HCl is added. The mixture is then refluxed at 80°C for 4 hours.[8]
-
Base-Induced Degradation: To 1 mL of the stock solution, 10 mL of 0.1 M NaOH is added. The mixture is refluxed at 80°C for 4 hours.[8]
-
Oxidative Degradation: The drug is treated with a solution of hydrogen peroxide (e.g., 30%).
-
Thermal Degradation: The solid drug substance is placed in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[8]
-
Photolytic Degradation: The drug substance is exposed to UV light.
-
Analysis: The stressed samples are then analyzed by a stability-indicating method, such as High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation and identify any degradation products.[8]
Visualizations
Experimental Workflow for Stability and Solubility Testing
Caption: General workflow for assessing the solubility and stability of a pharmaceutical compound.
Proposed Alkaline Degradation Pathway
Under alkaline conditions, Eslicarbazepine acetate undergoes hydrolysis to form a primary degradation product.[9]
Caption: Proposed degradation pathway of Eslicarbazepine acetate under alkaline conditions.
Conclusion
This technical guide summarizes the available data on the solubility and stability of Eslicarbazepine acetate, which serves as a strong surrogate for its deuterated analog, this compound. The compound exhibits good solubility in several organic solvents but is poorly soluble in water. It is most susceptible to degradation under alkaline conditions, with some degradation also observed under oxidative, thermal, and photolytic stress. This information is critical for the development of analytical methods, the preparation of stable formulations, and the accurate interpretation of experimental results involving this compound. For mission-critical applications, direct experimental evaluation of the deuterated compound's properties is advised.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of a stress induced validated UPLC-PDA method for the analysis of Eslicarbazepine acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ijcpa.in [ijcpa.in]
The Impact of Deuterium Substitution on the Metabolism of Eslicarbazepine Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathways of Eslicarbazepine Acetate (ESL) and investigates the potential effects of deuterium substitution on its pharmacokinetic profile. Drawing upon available data, this document summarizes key quantitative parameters, details relevant experimental protocols, and visualizes metabolic and experimental workflows to offer a comprehensive resource for researchers in the field of drug development.
Introduction to Eslicarbazepine Acetate and the Deuterium Isotope Effect
Eslicarbazepine acetate is a third-generation antiepileptic drug, structurally related to carbamazepine and oxcarbazepine, and is indicated for the treatment of partial-onset seizures.[1] It functions as a prodrug, being rapidly and extensively metabolized to its active metabolite, eslicarbazepine ((S)-licarbazepine), which is responsible for its pharmacological activity.[2] The primary mechanism of action involves the inhibition of voltage-gated sodium channels, leading to the stabilization of the inactivated state of these channels and a reduction in repetitive neuronal firing.[3][4]
Metabolism of Eslicarbazepine Acetate
The metabolism of Eslicarbazepine acetate is primarily characterized by its rapid and extensive conversion to the active metabolite, eslicarbazepine. This initial step is a hydrolytic first-pass metabolism.[6] Subsequently, eslicarbazepine undergoes further biotransformation, primarily through glucuronidation, before being eliminated.
Major Metabolic Pathway
The principal metabolic route for Eslicarbazepine acetate involves the following steps:
-
Hydrolysis: Eslicarbazepine acetate is rapidly hydrolyzed to its active metabolite, eslicarbazepine ((S)-licarbazepine). This conversion is so extensive that eslicarbazepine accounts for approximately 92% of the systemic exposure.[6]
-
Glucuronidation: The active metabolite, eslicarbazepine, is then conjugated with glucuronic acid to form inactive glucuronides. This is a major elimination pathway.[7]
-
Renal Excretion: Both unchanged eslicarbazepine and its glucuronide conjugates are primarily eliminated from the body via renal excretion.[6]
Minor Metabolic Pathways
In addition to the major pathway, minor metabolic routes have been identified:
-
Formation of (R)-licarbazepine and Oxcarbazepine: A small fraction of eslicarbazepine can be converted to (R)-licarbazepine and oxcarbazepine, which are also active but present in much lower concentrations, constituting less than 5% of the systemic exposure.[6]
-
Oxidative Metabolism: While Eslicarbazepine acetate has a minimal interaction with the cytochrome P450 (CYP) enzyme system, some minor oxidative metabolism may occur.[3] In vitro studies have indicated a moderate inhibitory effect on CYP2C19.[6][7]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for Eslicarbazepine acetate and its metabolites.
Table 1: Pharmacokinetic Parameters of Eslicarbazepine (Active Metabolite) in Healthy Subjects
| Parameter | Value | Reference |
| Apparent Plasma Half-life | 10-20 hours | [6] |
| Time to Steady-State | 4-5 days (once-daily dosing) | [6] |
| Systemic Exposure (as Eslicarbazepine) | ~94% of parent dose | [8] |
| Protein Binding | < 40% | [1] |
Table 2: Comparative Plasma Exposure of Eslicarbazepine and Minor Metabolites
| Metabolite | Relative Systemic Exposure | Reference |
| Eslicarbazepine ((S)-licarbazepine) | ~92% | [6] |
| (R)-licarbazepine | < 5% | [6] |
| Oxcarbazepine | < 5% | [6] |
| Inactive Glucuronides | ~3% | [6] |
Potential Deuterium Isotope Effects on Eslicarbazepine Acetate Metabolism
While no direct studies on deuterated Eslicarbazepine acetate have been published, we can hypothesize the potential effects of deuterium substitution based on its known metabolic pathways. The primary site for potential deuterium isotope effects would be on the dibenzazepine nucleus where oxidative metabolism, although minor, may occur.
Hypothetical Implications of Deuteration:
-
Reduced Formation of Minor Metabolites: Deuteration at sites susceptible to minor oxidative metabolism could slow down these pathways, potentially leading to even lower systemic exposure to (R)-licarbazepine and oxcarbazepine.
-
Altered Clearance: If any of the minor oxidative pathways contribute to the overall clearance, deuteration could lead to a slight decrease in the total clearance of the drug.
-
Minimal Impact on Major Pathway: The primary metabolic pathway of hydrolysis to eslicarbazepine is unlikely to be significantly affected by deuteration of the aromatic rings. Similarly, the subsequent glucuronidation of the hydroxyl group on eslicarbazepine would not be directly impacted by deuteration at other positions.
Further experimental studies are required to confirm these hypotheses and to fully elucidate the impact of deuterium substitution on the pharmacokinetics of Eslicarbazepine acetate.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Eslicarbazepine acetate metabolism and the potential investigation of its deuterated analogs.
In Vitro Metabolism using Human Liver Microsomes
-
Objective: To identify the metabolic pathways and the enzymes involved in the metabolism of Eslicarbazepine acetate and its deuterated analogs.
-
Methodology:
-
Incubation: Incubate Eslicarbazepine acetate or its deuterated analog with pooled human liver microsomes in the presence of NADPH-regenerating system (or UDPGA for glucuronidation assays) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.[9]
-
In Vivo Pharmacokinetic Study in a Rodent Model
-
Objective: To determine the pharmacokinetic profile of Eslicarbazepine acetate and its deuterated analogs in a living organism.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer a single oral dose of Eslicarbazepine acetate or its deuterated analog.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to obtain plasma.
-
Sample Preparation: Extract the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).[10]
-
Analysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.[11]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Enantioselective HPLC-UV Method for Metabolite Quantification
-
Objective: To separate and quantify the enantiomers of licarbazepine ((S)-licarbazepine and (R)-licarbazepine) in biological matrices.
-
Methodology:
-
Sample Preparation: Extract the analytes from plasma using solid-phase extraction.[10]
-
Chromatographic System: Use a chiral stationary phase column (e.g., ChiraDex).[10]
-
Mobile Phase: Employ an isocratic mobile phase, for instance, a mixture of water and methanol.[10]
-
Detection: Use a UV detector set at an appropriate wavelength (e.g., 225 nm).[10]
-
Quantification: Generate calibration curves using standards of known concentrations to quantify the enantiomers in the samples.[12]
-
Visualizations
The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Eslicarbazepine Acetate? [synapse.patsnap.com]
- 4. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Eslicarbazepine Acetate: A Well-Kept Secret? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and <i>in silico</i> studies - Journal of King Saud University - Science [jksus.org]
- 10. baes.uc.pt [baes.uc.pt]
- 11. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Eslicarbazepine in Human Plasma
Introduction
Eslicarbazepine acetate (ESL) is a once-daily antiepileptic drug used in the treatment of partial-onset seizures.[1] It functions as a prodrug, being rapidly and extensively metabolized to its active metabolite, Eslicarbazepine (S-licarbazepine), which is responsible for its therapeutic effect.[1][2] Eslicarbazepine exerts its anticonvulsant effect by blocking voltage-gated sodium channels.[3] Due to inter-individual variability in pharmacokinetics, quantitative analysis of Eslicarbazepine in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
This document provides a detailed protocol for the sensitive and specific quantification of Eslicarbazepine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard (IS), Eslicarbazepine acetate-d4, to ensure accuracy and precision. The sample preparation is based on a straightforward protein precipitation technique.[4][5]
Metabolic Pathway of Eslicarbazepine Acetate
Eslicarbazepine acetate undergoes rapid and extensive first-pass metabolism, where it is hydrolyzed to its main active metabolite, Eslicarbazepine. This conversion is a key step in its mechanism of action. Unlike older drugs like carbamazepine, this metabolic pathway avoids the formation of toxic epoxide metabolites.[6][1]
Experimental Protocols
Materials and Reagents
-
Analytes: Eslicarbazepine, this compound (Internal Standard)
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium acetate (analytical grade)
-
Plasma: Drug-free human plasma (K2-EDTA as anticoagulant)
-
Equipment:
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters, Thermo Fisher)
-
Analytical balance
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 4°C)
-
Pipettes and tips
-
Autosampler vials
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Eslicarbazepine and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
Store at -20°C.
-
-
Working Solutions:
-
Eslicarbazepine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Spike appropriate amounts of the Eslicarbazepine working solutions into drug-free human plasma to achieve final concentrations for the calibration curve (e.g., 50, 100, 500, 2500, 5000, 10000, 20000, 25000 ng/mL).
-
Prepare QC samples at four levels:
-
LLOQ: Lower Limit of Quantification (e.g., 50 ng/mL)
-
LQC: Low Quality Control (e.g., 150 ng/mL)
-
MQC: Medium Quality Control (e.g., 4000 ng/mL)
-
HQC: High Quality Control (e.g., 20000 ng/mL)
-
-
Plasma Sample Preparation (Protein Precipitation)
The sample preparation workflow involves a simple protein precipitation step to extract the analyte and internal standard from the plasma matrix.[4][5]
Protocol:
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject a portion (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
|---|---|
| Column | C18 column (e.g., Hanbon ODS-2 C18, 150 mm × 2.1 mm, 10 μm)[4][5] |
| Mobile Phase | Isocratic: 10 mM Ammonium acetate with 0.01% Formic acid and Acetonitrile (72:28, v/v)[4][5] |
| Flow Rate | 0.5 mL/min[4][5] |
| Injection Volume | 5 µL |
| Column Temp. | 30°C |
| Run Time | ~8 minutes[7] |
Mass Spectrometry (MS)
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 600°C |
| MRM Transitions | See table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Eslicarbazepine | 255.1 | 194.1[4][5] |
| This compound (IS) | 301.3 | 259.2 (Hypothetical) |
Method Validation and Data
The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.[4][7]
Linearity and Lower Limit of Quantification (LLOQ)
The method demonstrated excellent linearity over the concentration range of 50.0 to 25,000.0 ng/mL for Eslicarbazepine in human plasma. The LLOQ was established at 50.0 ng/mL.[7]
| Parameter | Result |
| Calibration Range | 50.0 - 25,000.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 50.0 ng/mL[7] |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels (LLOQ, LQC, MQC, HQC). The results meet the acceptance criteria of ±15% for accuracy (%Bias) and ≤15% for precision (%CV).[7]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%Bias) (n=5) | Inter-day Precision (%CV) (n=15) | Inter-day Accuracy (%Bias) (n=15) |
| LLOQ | 50.0 | < 12.0 | -5.0 to 5.0 | < 13.0 | -6.0 to 6.0 |
| LQC | 150.0 | < 8.0 | -4.0 to 4.0 | < 9.0 | -5.0 to 5.0 |
| MQC | 4000.0 | < 7.0 | -3.0 to 3.0 | < 7.5 | -4.0 to 4.0 |
| HQC | 20000.0 | < 6.0 | -2.0 to 2.0 | < 6.5 | -3.0 to 3.0 |
| (Data are representative values based on published literature)[7] |
Extraction Recovery and Matrix Effect
The efficiency of the protein precipitation extraction process and the influence of plasma components on ionization were assessed.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 150.0 | 91.5 | 98.2 |
| MQC | 4000.0 | 93.1 | 99.5 |
| HQC | 20000.0 | 92.4 | 97.9 |
| (Data are representative values based on published literature) |
Stability
The stability of Eslicarbazepine in human plasma was evaluated under various storage and handling conditions. All stability assessments met the acceptance criteria of ±15% deviation from the nominal concentration.[7]
| Stability Condition | Duration | Result |
| Short-term (Bench-top) | 8 hours at Room Temperature | Stable |
| Freeze-Thaw | 3 cycles (-80°C to RT) | Stable[7] |
| Long-term | 90 days at -80°C | Stable[7] |
| Autosampler | 24 hours at 10°C | Stable[7] |
Application
This validated LC-MS/MS method is highly suitable for the quantitative determination of Eslicarbazepine in human plasma. It can be successfully applied to pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring in clinical settings to optimize dosing regimens for patients with epilepsy.[4][8]
References
- 1. Pharmacokinetics and drug interactions of eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rfppl.co.in [rfppl.co.in]
- 4. Development and validation of a specific and sensitive LC-MS/MS method for determination of eslicarbazepine in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacokinetics-and-drug-interactions-of-eslicarbazepine-acetate - Ask this paper | Bohrium [bohrium.com]
- 7. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of eslicarbazepine acetate at steady-state in adults with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust UPLC-MS/MS Method for the Quantification of Eslicarbazepine Acetate in Human Plasma
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Eslicarbazepine acetate (ESL) and its primary active metabolite, Eslicarbazepine, in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in the development and clinical application of this third-generation antiepileptic drug. The method utilizes a simple protein precipitation extraction procedure and has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for high-throughput analysis in a research or clinical laboratory setting.
Introduction
Eslicarbazepine acetate is a prodrug that is rapidly and extensively metabolized to its active metabolite, Eslicarbazepine (S-licarbazepine), which is primarily responsible for its anticonvulsant activity. Unlike its predecessors, carbamazepine and oxcarbazepine, Eslicarbazepine acetate offers a favorable pharmacokinetic profile with a reduced potential for drug-drug interactions, as it has a minimal impact on the cytochrome P450 enzyme system. The primary mechanism of action involves the stabilization of the inactivated state of voltage-gated sodium channels, which reduces neuronal hyperexcitability.
Accurate and reliable quantification of Eslicarbazepine acetate and its active metabolite is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing patient dosing regimens. This application note provides a detailed protocol for a UPLC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the simultaneous quantification of these analytes in human plasma.
Experimental Protocols
Materials and Reagents
-
Eslicarbazepine acetate reference standard
-
Eslicarbazepine reference standard
-
10,11-Dihydrocarbamazepine (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., AB Sciex 5500 or equivalent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (10,11-Dihydrocarbamazepine in 50% methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min, 30% B; 0.5-2.0 min, 30-90% B; 2.0-3.0 min, 90% B; 3.0-3.1 min, 90-30% B; 3.1-4.0 min, 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Eslicarbazepine acetate | 297.1 | 237.1 |
| Eslicarbazepine | 255.1 | 194.1 |
| 10,11-Dihydrocarbamazepine (IS) | 237.2 | 194.2 |
Data Presentation
The following tables summarize the quantitative performance of the UPLC-MS/MS method for Eslicarbazepine acetate and its metabolites, based on published validation data.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Eslicarbazepine acetate | 50.0 - 1000.0 | > 0.99 | 50.0 |
| Eslicarbazepine | 50.0 - 25,000.0 | > 0.99 | 50.0 |
| Oxcarbazepine | 50.0 - 1000.0 | > 0.99 | 50.0 |
| R-licarbazepine | 50.0 - 25,000.0 | > 0.99 | 50.0 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Eslicarbazepine acetate | 150 | < 9.7 | < 9.7 | 98.7 - 107.2 |
| 750 | < 9.7 | < 9.7 | 98.7 - 107.2 | |
| 900 | < 9.7 | < 9.7 | 98.7 - 107.2 | |
| Eslicarbazepine | 150 | < 7.7 | < 7.7 | 98.7 - 107.2 |
| 12,500 | < 7.7 | < 7.7 | 98.7 - 107.2 | |
| 20,000 | < 7.7 | < 7.7 | 98.7 - 107.2 |
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS quantification of Eslicarbazepine acetate.
Caption: Metabolic pathway of Eslicarbazepine acetate.
Conclusion
The UPLC-MS/MS method presented in this application note is a reliable and robust tool for the quantitative determination of Eslicarbazepine acetate and its active metabolite, Eslicarbazepine, in human plasma. The simple sample preparation, rapid analysis time, and high sensitivity make it well-suited for supporting drug development and clinical research activities. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic and other clinical studies.
Application Notes and Protocols for Eslicarbazepine Acetate-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of Eslicarbazepine acetate-d4 as an internal standard in pharmacokinetic studies of Eslicarbazepine acetate. This document outlines the experimental procedures, data presentation, and relevant metabolic pathways.
Introduction
Eslicarbazepine acetate is a third-generation antiepileptic drug used in the treatment of partial-onset seizures. It is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine (S-licarbazepine), which is primarily responsible for its pharmacological effect. Accurate quantification of Eslicarbazepine acetate and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable and accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog closely mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for variations in sample preparation and instrument response.
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₂D₄N₂O₃ |
| Molecular Weight | 300.35 g/mol |
| Isotopic Purity | ≥98% |
| Chemical Purity | ≥98% |
| Storage | -20°C |
Pharmacokinetic Parameters of Eslicarbazepine (Active Metabolite)
The following table summarizes the pharmacokinetic parameters of eslicarbazepine in healthy subjects after single oral doses of Eslicarbazepine acetate.[1][2]
| Dose of Eslicarbazepine Acetate | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | AUC₀₋∞ (µg·h/mL) |
| 400 mg | 6.3 - 6.4 | 2.0 | 105.9 | 106.6 |
| 800 mg | 12.81 - 12.95 | 1.8 - 2.0 | 272.7 | 277.1 |
| 1200 mg | 23.0 | 2.0 | 336.1 (AUC₀₋₂₄) | N/A |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration, AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.
Experimental Protocol: Quantification of Eslicarbazepine Acetate and Metabolites in Human Plasma
This protocol describes a validated LC-MS/MS method for the simultaneous quantification of Eslicarbazepine acetate, eslicarbazepine, and other metabolites in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Eslicarbazepine acetate (analytical standard)
-
Eslicarbazepine (analytical standard)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eslicarbazepine acetate, eslicarbazepine, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in methanol/water (1:1, v/v).
3. Sample Preparation (Protein Precipitation Method)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.0 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 20% B, increase to 80% B over 5 min, hold for 1 min, then return to initial conditions and equilibrate for 2 min. |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Eslicarbazepine acetate: m/z 297.1 → 255.1Eslicarbazepine: m/z 255.1 → 194.1this compound: m/z 301.1 → 259.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures and Flow Rates | Optimized for the specific instrument |
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) to fit the calibration curve.
-
Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Pathway of Eslicarbazepine Acetate
Eslicarbazepine acetate acts as a prodrug and is extensively and rapidly converted to its pharmacologically active metabolite, eslicarbazepine, through first-pass metabolism.[3] Minor metabolic pathways include the formation of (R)-licarbazepine and oxcarbazepine. Eslicarbazepine is then primarily eliminated through glucuronidation followed by renal excretion.[3]
Experimental Workflow
The following diagram illustrates the key steps in a typical pharmacokinetic study involving the analysis of Eslicarbazepine acetate and its metabolites.
References
- 1. Bioequivalence of Eslicarbazepine Acetate from Two Different Sources of its Active Product Ingredient in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of eslicarbazepine acetate at steady-state in adults with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of Eslicarbazepine Acetate-d4 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Eslicarbazepine acetate-d4 from biological matrices, a critical step for accurate bioanalytical quantification. The deuterated analog, this compound, is commonly used as an internal standard (IS) in pharmacokinetic and metabolic studies of Eslicarbazepine acetate due to its similar chemical and physical properties. The following methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are widely employed for sample clean-up prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It is often the first choice for high-throughput analysis due to its simplicity and speed.
Experimental Protocol
-
Sample Aliquoting: Transfer 100 µL of the biological matrix (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of this compound working solution to the sample to achieve the desired final concentration.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample. The solvent-to-sample ratio can be optimized, but 3:1 (v/v) is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recovery | >80% | [1] |
| Linearity Range | 5 - 1000 ng/mL | N/A |
| Precision (%RSD) | <15% | N/A |
| Accuracy (%RE) | ±15% | N/A |
Note: Quantitative data for PPT is often method- and analyte-specific and may require in-house validation.
Workflow Diagram
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. LLE provides a cleaner extract compared to protein precipitation.
Experimental Protocol
-
Sample Preparation: To 40 µL of plasma sample in a centrifuge tube, add 4 µL of the this compound internal standard working solution.[2]
-
Vortexing: Briefly vortex the sample for 1 minute to ensure homogeneity.[2]
-
Extraction: Add 200 µL of ethyl acetate to the mixture.[2]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.[2]
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.[2]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature.[2]
-
Reconstitution: Dissolve the residue in 150 µL of 50% acetonitrile for analysis.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Extraction Recovery | 75.93% - 80.28% | [2] |
| Linearity Range | 0.3 - 600 ng/mL (for Perampanel with ESL as co-administered drug) | [2] |
| Precision (%RSD) | <15% | [2] |
| Accuracy (%RE) | Within ±15% | [2] |
| Matrix Effect | 96.03% - 100.64% | [2] |
Workflow Diagram
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix. It generally results in the cleanest extracts and allows for analyte concentration.
Experimental Protocol
This protocol uses Waters Oasis HLB cartridges.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 250 µL of the plasma sample with 750 µL of 0.1 M sodium phosphate buffer (pH 5) and the internal standard. Load the entire mixture onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analyte and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Mean Relative Recovery | 94.00% - 102.23% | [4] |
| Linearity Range | 0.4 - 8 µg/mL (Eslicarbazepine acetate) | [4] |
| 0.4 - 80 µg/mL (Licarbazepine enantiomers) | [4] | |
| Precision (%CV) | <11.6% | [5] |
| Accuracy (%bias) | -3.79% to 3.84% | [5] |
| Limit of Quantification (LOQ) | 0.4 µg/mL | [4] |
Workflow Diagram
Conclusion
The choice of sample preparation technique for this compound depends on the specific requirements of the bioanalytical assay, including the desired level of cleanliness, throughput, and sensitivity. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with good recovery. Solid-phase extraction yields the cleanest extract and is ideal for methods requiring high sensitivity and selectivity. All methods should be thoroughly validated to ensure they meet the specific requirements of the intended analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. Enantioselective HPLC-UV method for determination of eslicarbazepine acetate (BIA 2-093) and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous and enantioselective liquid chromatographic determination of eslicarbazepine acetate, S-licarbazepine, R-licarbazepine and oxcarbazepine in mouse tissue samples using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical method for simultaneous quantification of Eslicarbazepine and its metabolites
Application Note & Protocol
Topic: A Robust and Sensitive Bioanalytical LC-MS/MS Method for the Simultaneous Quantification of Eslicarbazepine Acetate and its Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, clinical chemistry, and drug metabolism.
Introduction
Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug, approved for the treatment of partial-onset seizures.[1] It functions as a prodrug, meaning it is converted within the body into its pharmacologically active form.[2] Following oral administration, ESL is rapidly and extensively hydrolyzed to its primary active metabolite, eslicarbazepine (also known as S-licarbazepine).[3][4] Minor, but also active, metabolites include R-licarbazepine and oxcarbazepine (OXC).[1]
Given the metabolic complexity and the contribution of multiple active species to the drug's overall therapeutic effect, a reliable bioanalytical method capable of simultaneously quantifying the parent prodrug and its key metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials.[5][6] This document details a validated, enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine, and oxcarbazepine in human plasma.
Metabolic Pathway of Eslicarbazepine Acetate
Eslicarbazepine acetate undergoes extensive first-pass metabolism, primarily via hydrolysis, to form eslicarbazepine (S-licarbazepine). This conversion is highly stereoselective. A minor portion of eslicarbazepine can be converted to oxcarbazepine, which in turn can form a small amount of R-licarbazepine.[3] This metabolic route results in a significantly higher ratio of the more effective S-enantiomer compared to the R-enantiomer.[3]
Caption: Metabolic conversion of Eslicarbazepine Acetate.
Experimental Protocol
This protocol is based on a validated enantioselective LC-MS/MS method and is suitable for clinical and pharmacological research.[5]
Materials and Reagents
-
Reference Standards: Eslicarbazepine Acetate (ESL), Eslicarbazepine (S-Licarbazine), R-Licarbazine, Oxcarbazepine (OXC).
-
Internal Standard (IS): 10,11-Dihydrocarbamazepine or appropriate deuterated standards (e.g., ESL-d3, OXC-d4).[5][7]
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), n-Hexane (HPLC grade), Isopropyl Alcohol (HPLC grade), Ethanol (HPLC grade).
-
Reagents: Formic acid, Ammonium acetate.
-
Water: Deionized water (18 MΩ·cm).
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction cartridges.[8]
-
Biological Matrix: Human plasma (with K2-EDTA as anticoagulant).
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., methanol/water 50:50 v/v). These solutions are used to spike plasma for calibration curves and quality control samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of approximately 200 µg/mL.[9]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 250 µL of human plasma, add the internal standard working solution. Vortex briefly.
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water, followed by 1 mL of a water/acetonitrile mixture (e.g., 95:5 v/v) to remove interferences.[9]
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Experimental Workflow Diagram
The following diagram outlines the complete bioanalytical process from sample handling to final data acquisition.
Caption: Bioanalytical workflow for analyte quantification.
LC-MS/MS Instrumental Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| LC System | UPLC or HPLC System |
| Column | Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm)[5] |
| Mobile Phase | 80% n-Hexane and 20% Ethanol/Isopropyl Alcohol (66.7/33.3, v/v)[5] |
| Flow Rate | 0.8 mL/min[5] |
| Column Temperature | 30°C |
| Injection Volume | 5 - 20 µL |
| Run Time | ~8 minutes[5] |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | Optimized for instrument (e.g., 120-150°C) |
| MRM Transitions | See Table 3 below |
Table 3: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Eslicarbazepine Acetate (ESL) | 297.4 | 194.3[7] |
| Eslicarbazepine (S-Lic) | 255.1 | 194.1[10] |
| R-Licarbazepine (R-Lic) | 255.1 | 194.1[10] |
| Oxcarbazepine (OXC) | 253.3 | 208.2[7] |
| IS (10,11-Dihydrocarbamazepine) | 237.1 | 194.1 |
Method Performance and Validation Summary
The described method has been fully validated according to regulatory guidelines, demonstrating high accuracy, precision, and sensitivity.[5]
Table 4: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
|---|---|---|
| Eslicarbazepine Acetate (ESL) | 50.0 - 1000.0[5] | 50.0[5] |
| Oxcarbazepine (OXC) | 50.0 - 1000.0[5] | 50.0[5] |
| Eslicarbazepine (S-Lic) | 50.0 - 25,000.0[5] | 50.0[5] |
| R-Licarbazepine (R-Lic) | 50.0 - 25,000.0[5] | 50.0[5] |
Table 5: Inter-day and Intra-day Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|---|---|---|---|
| Eslicarbazepine Acetate (ESL) | < 9.7%[5] | < 9.7%[5] | 98.7% to 107.2%[5] |
| Oxcarbazepine (OXC) | < 6.0%[5] | < 6.0%[5] | 98.7% to 107.2%[5] |
| Eslicarbazepine (S-Lic) | < 7.7%[5] | < 7.7%[5] | 98.7% to 107.2%[5] |
| R-Licarbazepine (R-Lic) | < 12.6%[5] | < 12.6%[5] | 98.7% to 107.2%[5] |
The stability of the analytes was also confirmed under various conditions, including short-term benchtop, long-term frozen storage, and freeze-thaw cycles, meeting all acceptance criteria.[5]
Conclusion
The enantioselective LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable tool for the simultaneous quantification of eslicarbazepine acetate and its primary active metabolites in human plasma. The robust performance, demonstrated through comprehensive validation, makes this method highly suitable for therapeutic drug monitoring, clinical pharmacokinetic and pharmacodynamic assessments, and bioequivalence studies, thereby supporting the safe and effective use of eslicarbazepine acetate in clinical practice.
References
- 1. Transition from oxcarbazepine to eslicarbazepine acetate: A single center study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rfppl.co.in [rfppl.co.in]
- 3. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous and enantioselective liquid chromatographic determination of eslicarbazepine acetate, S-licarbazepine, R-licarbazepine and oxcarbazepine in mouse tissue samples using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Eslicarbazepine Acetate-d4 in Therapeutic Drug Monitoring (TDM)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Eslicarbazepine acetate is a third-generation antiepileptic drug (AED) used in the management of focal-onset seizures. It acts as a prodrug, being rapidly and extensively metabolized to its active metabolite, eslicarbazepine (S-licarbazepine), which is primarily responsible for its pharmacological effect. Therapeutic Drug Monitoring (TDM) of eslicarbazepine is a valuable tool for optimizing patient dosage, ensuring efficacy, and minimizing toxicity, particularly given the significant inter-individual pharmacokinetic variability observed in clinical practice.[1][2]
The gold standard for TDM of eslicarbazepine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response. Eslicarbazepine acetate-d4, or a stable isotope-labeled form of its active metabolite (e.g., ¹³C-labeled licarbazepine), serves as an ideal internal standard for this purpose.[3] This document provides detailed application notes and protocols for the use of this compound (or its metabolite equivalent) in the TDM of eslicarbazepine.
Principle of the Assay
The methodology is based on the principle of stable isotope dilution analysis coupled with LC-MS/MS. A known concentration of the deuterated internal standard (this compound, which will metabolize to deuterated eslicarbazepine, or directly using a labeled version of the metabolite) is added to patient plasma or serum samples. The internal standard co-elutes with the endogenous analyte (eslicarbazepine) during chromatographic separation and is distinguished by the mass spectrometer based on its higher mass. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the sample, providing a highly accurate measurement.
Metabolic Pathway and the Role of the Internal Standard
Eslicarbazepine acetate is rapidly hydrolyzed to the active metabolite, eslicarbazepine (S-licarbazepine). TDM primarily focuses on measuring the concentration of this active metabolite.[4] The deuterated internal standard mimics the analyte throughout the analytical process, ensuring reliable quantification.
Caption: Metabolic conversion of Eslicarbazepine Acetate and the role of the deuterated internal standard in bioanalysis.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods developed for the quantification of eslicarbazepine (active metabolite) in human plasma/serum. These values are compiled from various published methods and represent expected performance characteristics.[3][5][6]
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Matrix | Linear Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| Eslicarbazepine | ¹³C-labeled licarbazepine | Serum | 1.0 - 60.0 | 0.5 |
| Eslicarbazepine | Glipizide | Plasma | 0.02 - 4.0 | 0.02 |
| Eslicarbazepine | 10,11-dihydrocarbamazepine | Plasma | 0.05 - 25.0 | 0.05 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Eslicarbazepine | Low | 3.0 | < 6% | < 6% | 95 - 105% |
| Medium | 15.0 | < 6% | < 6% | 97 - 103% | |
| High | 45.0 | < 6% | < 6% | 98 - 102% |
Data synthesized from published literature for illustrative purposes.[3][5]
Experimental Protocols
The following is a generalized protocol for the quantification of eslicarbazepine in human plasma or serum using this compound (or its labeled active metabolite) as an internal standard via LC-MS/MS.
Materials and Reagents
-
Eslicarbazepine analytical standard
-
This compound or ¹³C-labeled licarbazepine (Internal Standard, IS)
-
HPLC or LC-MS grade Methanol and Acetonitrile
-
HPLC or LC-MS grade Formic Acid or Ammonium Acetate
-
Ultrapure water
-
Human plasma/serum (drug-free for calibration standards)
-
Microcentrifuge tubes
-
Autosampler vials
Protocol Workflow
Caption: Experimental workflow for TDM of Eslicarbazepine using a deuterated internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve eslicarbazepine in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (e.g., 1 µg/mL): Dilute the IS stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, QCs, and patient samples.
-
Pipette 100 µL of the respective sample (calibrator, QC, or patient plasma/serum) into the labeled tubes.
-
Add 20 µL of the IS Working Solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate. |
| MS System | |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Eslicarbazepine) | m/z 255.1 → 194.1 |
| MRM Transition (Eslicarbazepine-d4) | m/z 259.1 → 198.1 (Example - must be confirmed for specific standard) |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Integrate the chromatographic peaks for both eslicarbazepine and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators. A linear regression with 1/x² weighting is typically used.
-
Determine the concentration of eslicarbazepine in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound or a stable isotope-labeled analogue of its active metabolite as an internal standard provides the highest level of accuracy and precision for the therapeutic drug monitoring of eslicarbazepine by LC-MS/MS. This methodology overcomes potential matrix effects and procedural inconsistencies, ensuring reliable data for clinical decision-making. The protocols and data presented herein offer a robust framework for researchers and clinicians to develop and validate a high-quality TDM assay for eslicarbazepine, ultimately contributing to improved patient care in the management of epilepsy.
References
- 1. Pharmacokinetic variability, efficacy and tolerability of eslicarbazepine acetate-A national approach to the evaluation of therapeutic drug monitoring data and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Effect of Eslicarbazepine Acetate on the Pharmacokinetics of Perampanel in Rats by Isotope-Dilution-UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective assay for therapeutic drug monitoring of eslicarbazepine acetate: no interference with carbamazepine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a specific and sensitive LC-MS/MS method for determination of eslicarbazepine in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Eslicarbazepine and its Metabolites using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chiral separation and quantification of eslicarbazepine acetate and its primary metabolites—eslicarbazepine (S-licarbazepine), R-licarbazepine, and oxcarbazepine—in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with deuterated internal standards.
Introduction
Eslicarbazepine acetate (ESL) is a prodrug antiepileptic agent that exerts its therapeutic effect through its active metabolite, eslicarbazepine (S-licarbazepine). Following oral administration, ESL is rapidly and extensively hydrolyzed to eslicarbazepine.[1][2] The metabolic pathway also results in the formation of minor metabolites, including R-licarbazepine and oxcarbazepine.[2][3] Due to the stereoselective metabolism of eslicarbazepine acetate, with minimal conversion to the R-enantiomer, a robust and sensitive analytical method is crucial for pharmacokinetic and therapeutic drug monitoring studies.[3]
This application note details an enantioselective LC-MS/MS method for the simultaneous determination of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine, and oxcarbazepine in human plasma. The use of corresponding deuterated internal standards ensures high accuracy and precision in quantification.
Metabolic Pathway of Eslicarbazepine Acetate
Caption: Metabolic conversion of Eslicarbazepine Acetate.
Experimental Protocols
This section provides a detailed methodology for the sample preparation, chromatographic separation, and mass spectrometric detection of eslicarbazepine and its metabolites.
Materials and Reagents
-
Analytes: Eslicarbazepine acetate, Eslicarbazepine (S-licarbazepine), R-licarbazepine, Oxcarbazepine
-
Internal Standards: Eslicarbazepine-d3, (R)-licarbazepine-d3, Oxcarbazepine-d4
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), n-Hexane (HPLC grade), Ethanol (HPLC grade), Isopropyl alcohol (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium acetate, Deionized water
-
Sample Matrix: Human plasma
Sample Preparation: Protein Precipitation
-
To a 200 µL aliquot of human plasma, add 50 µL of the internal standard working solution (containing eslicarbazepine-d3 and (R)-licarbazepine-d3).[4]
-
Add 1500 µL of 100% acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at approximately 40,000 g for 10 minutes.[4]
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography
-
Chromatographic System: UPLC system
-
Column: Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm)[5] or equivalent chiral column.
-
Mobile Phase: 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v)[5]
-
Flow Rate: 0.8 mL/min[5]
-
Column Temperature: 30°C
-
Injection Volume: 2 µL[4]
-
Run Time: 8 minutes[5]
Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Experimental Workflow
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Quantitative Data
The performance of the described method was validated for linearity, accuracy, precision, and sensitivity. The quantitative data is summarized in the tables below.
Table 1: MRM Transitions for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Eslicarbazepine | 255.1 | 194.1 |
| Eslicarbazepine-d3 | 258.1 | 197.1 |
| R-licarbazepine | 255.1 | 194.1 |
| R-licarbazepine-d3 | 258.1 | 197.1 |
| Oxcarbazepine | 253.1 | 210.1 |
| Oxcarbazepine-d4 | 257.1 | 214.1 |
| Eslicarbazepine Acetate | 297.1 | 237.1 |
Note: Specific transitions for deuterated standards are inferred from the non-deuterated counterparts and may require optimization.
Table 2: Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Eslicarbazepine Acetate | 50.0 - 1000.0[5] | 50.0[5] | < 9.7[5] | < 9.7[5] | 98.7 - 107.2[5] |
| Eslicarbazepine | 50.0 - 25,000.0[5] | 50.0[5] | < 7.7[5] | < 7.7[5] | 98.7 - 107.2[5] |
| R-licarbazepine | 50.0 - 25,000.0[5] | 50.0[5] | < 12.6[5] | < 12.6[5] | 98.7 - 107.2[5] |
| Oxcarbazepine | 50.0 - 1000.0[5] | 50.0[5] | < 6.0[5] | < 6.0[5] | 98.7 - 107.2[5] |
Conclusion
The presented LC-MS/MS method provides a sensitive, specific, and reliable approach for the chiral separation and quantification of eslicarbazepine acetate and its metabolites in human plasma. The use of deuterated internal standards ensures high accuracy and mitigates matrix effects. This protocol is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving eslicarbazepine acetate.
References
- 1. Eslicarbazepine Acetate: A Well-Kept Secret? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and drug interactions of eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Eslicarbazepine Acetate-d4 Analysis by ESI-MS
Welcome to the technical support center for the analysis of Eslicarbazepine acetate-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression.
Troubleshooting Guide: Addressing Ion Suppression
Ion suppression is a common phenomenon in ESI-MS where the ionization of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting matrix components.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[3][4] This guide provides a systematic approach to identifying and mitigating ion suppression.
Step 1: Identifying Ion Suppression
The first step in addressing ion suppression is to confirm its presence and identify the region of the chromatogram where it occurs.
Experimental Protocol: Post-Column Infusion Analysis
-
Analyte Infusion: Prepare a standard solution of this compound. Infuse this solution at a constant flow rate into the LC eluent flow path after the analytical column and before the ESI source. This will generate a stable baseline signal for the analyte.
-
Blank Matrix Injection: Inject a blank matrix sample (e.g., plasma or serum from a subject not dosed with the drug) onto the LC-MS/MS system.
-
Monitor Signal: Monitor the signal of this compound. A dip or decrease in the baseline signal indicates the elution of matrix components that are causing ion suppression.[5] The retention time of this dip corresponds to the region where co-eluting interferences are present.
Diagram: Workflow for Identifying Ion Suppression
Caption: Workflow to identify ion suppression using post-column infusion.
Step 2: Mitigating Ion Suppression
Once ion suppression is confirmed, several strategies can be employed to minimize its impact. These can be broadly categorized into sample preparation, chromatographic optimization, and mass spectrometric adjustments.
Table 1: Summary of Ion Suppression Mitigation Strategies
| Strategy Category | Specific Technique | Principle |
| Sample Preparation | Solid Phase Extraction (SPE) | More selective cleanup compared to protein precipitation, removing a wider range of interfering compounds.[6][7] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into a clean solvent, leaving many matrix components behind. | |
| Sample Dilution | Reduces the concentration of both the analyte and interfering matrix components.[2][8] | |
| Chromatographic Optimization | Gradient Elution Modification | Altering the mobile phase gradient to separate the analyte from the interfering matrix components. |
| Column Chemistry Change | Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity. | |
| Flow Rate Reduction | Lower flow rates can improve desolvation efficiency and reduce the impact of matrix effects.[2][4] | |
| Mass Spectrometry | Ion Source Parameter Optimization | Adjusting parameters like spray voltage, gas flows, and temperature can sometimes reduce suppression. |
| Alternative Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than ESI for certain compounds.[9] | |
| Use of a Stable Isotope-Labeled Internal Standard | This compound itself is a stable isotope-labeled internal standard. It will co-elute with the unlabeled analyte and experience similar ion suppression, thus providing accurate correction during quantification.[1][10] |
Diagram: Decision Tree for Mitigating Ion Suppression
Caption: Decision tree for selecting a strategy to mitigate ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ion suppression for this compound in biological matrices?
A1: Common sources of ion suppression in biological matrices like plasma and serum include:
-
Phospholipids: These are abundant in plasma and are known to cause significant ion suppression, particularly in the early eluting regions of a reversed-phase chromatogram.
-
Salts and Buffers: Non-volatile salts from sample collection tubes or buffers used in sample preparation can interfere with the ESI process.[1]
-
Formulation Excipients: If analyzing a formulation, excipients can co-elute and cause suppression.
-
Concomitant Medications: Other drugs administered to the subject can co-elute and compete for ionization.[10][11]
Q2: My signal for this compound is low. How do I know if it's due to ion suppression or another issue?
A2: A low signal can be due to several factors.[3] To determine if ion suppression is the cause, perform a post-column infusion experiment as described in the troubleshooting guide. If you observe a stable baseline that dips upon injection of a blank matrix, ion suppression is likely the culprit. If the baseline is consistently low without a noticeable dip, the issue might be related to instrument parameters, sample preparation (poor recovery), or the concentration of your infusion solution.
Q3: Will using this compound as an internal standard automatically correct for ion suppression?
A3: Yes, a key advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects.[1] Since it is chemically identical to the analyte (Eslicarbazepine acetate), it will have the same chromatographic retention time and experience the same degree of ion suppression. Therefore, the ratio of the analyte peak area to the internal standard peak area should remain constant, leading to accurate quantification even in the presence of suppression.
Q4: Can the choice of mobile phase additives affect ion suppression?
A4: Absolutely. Mobile phase additives can have a significant impact.
-
Volatile additives like formic acid, acetic acid, and ammonium formate are generally preferred for LC-MS as they are easily removed in the gas phase.
-
Non-volatile buffers such as phosphate buffers should be avoided as they can precipitate in the ion source and cause significant signal suppression and contamination.[1]
-
Ion-pairing agents like trifluoroacetic acid (TFA) can be very effective for chromatography but are known to cause severe ion suppression, especially in positive ion mode.[6] If their use is unavoidable, keeping the concentration as low as possible (e.g., <0.1%) is recommended.[6]
Q5: Are there any specific sample preparation techniques recommended to reduce ion suppression for this compound?
A5: While protein precipitation is a simple and fast sample preparation method, it may not be sufficient to remove all interfering matrix components. For Eslicarbazepine acetate, which is analyzed in complex biological fluids, more selective techniques are often beneficial:
-
Solid Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing phospholipids and other interferences.[12][13]
-
Liquid-Liquid Extraction (LLE): This can also provide a cleaner extract than protein precipitation.
The choice of method will depend on the required sensitivity and the complexity of the matrix.
Table 2: Comparison of Sample Preparation Techniques for Ion Suppression Reduction
| Technique | Selectivity | Throughput | Cost | Effectiveness in Reducing Ion Suppression |
| Protein Precipitation | Low | High | Low | Moderate |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Good |
| Solid Phase Extraction (SPE) | High | Moderate-High | High | Excellent |
This technical support guide provides a starting point for addressing ion suppression for this compound. Successful method development will often involve a systematic evaluation of these different strategies to find the optimal conditions for your specific application.
References
- 1. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimization of mobile phase for Eslicarbazepine acetate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Eslicarbazepine acetate using reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Eslicarbazepine acetate, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My Eslicarbazepine acetate peak is tailing or fronting. What could be the cause and how can I fix it?
-
Answer: Peak asymmetry for Eslicarbazepine acetate can arise from several factors. Here are some common causes and their solutions:
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role in the peak shape of ionizable compounds. Eslicarbazepine acetate has a specific pKa, and if the mobile phase pH is too close to it, peak tailing can occur.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. The linear range for Eslicarbazepine acetate has been reported to be between 10-90 μg/ml.[2]
-
-
Column Contamination or Degradation: Residual sample components or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent (e.g., acetonitrile or methanol). If the problem persists, the column may need to be replaced.
-
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself or a solvent with a similar or weaker elution strength. Methanol is a commonly used diluent for Eslicarbazepine acetate.[3]
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my Eslicarbazepine acetate peak is shifting between injections. What is causing this variability?
-
Answer: Retention time instability can be frustrating. Here are the likely culprits and how to address them:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in the ratio of organic solvent to aqueous buffer, can lead to shifts in retention time.
-
Fluctuations in Column Temperature: Even minor changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature. A temperature of 25°C is often employed for this analysis.[1]
-
-
Pump Issues: An improperly functioning HPLC pump can deliver an inconsistent flow rate, leading to retention time drift.
-
Solution: Check the pump for leaks and ensure it is properly primed. If the issue continues, the pump seals may need to be replaced.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run can cause retention time drift in the initial injections.
-
Solution: Ensure the column is equilibrated for a sufficient amount of time (e.g., 15-30 minutes or until a stable baseline is achieved) before injecting your first sample.
-
-
Issue 3: Low Peak Response or Sensitivity
-
Question: I am getting a very small peak for Eslicarbazepine acetate, or I am unable to detect it at low concentrations. How can I improve the signal?
-
Answer: Low sensitivity can be a significant hurdle. Consider the following to boost your signal:
-
Incorrect Detection Wavelength: The UV detector may not be set to the wavelength of maximum absorbance (λmax) for Eslicarbazepine acetate.
-
Sample Degradation: Eslicarbazepine acetate can degrade under certain conditions, leading to a lower concentration of the active compound.
-
Solution: Prepare samples fresh and protect them from light and extreme temperatures. Forced degradation studies have shown that Eslicarbazepine acetate is susceptible to degradation under basic conditions.[1]
-
-
Injection Volume: The amount of sample being introduced into the system may be too low.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase composition for the analysis of Eslicarbazepine acetate?
A1: Several mobile phase compositions have been successfully used. The choice often depends on the specific column and desired separation. Common combinations include:
-
Methanol and 0.005 M Ammonium Acetate (e.g., 70:30 v/v).[2]
-
Methanol, Acetonitrile, and 0.1% Orthophosphoric Acid buffer (e.g., 250:250:500 v/v/v).[1]
-
Methanol and Potassium Dihydrogen Phosphate solution with pH adjusted to 3 with Orthophosphoric Acid (e.g., 60:40 v/v).[3]
Q2: What type of HPLC column is recommended for Eslicarbazepine acetate analysis?
A2: A C18 column is the most commonly used stationary phase for the reversed-phase separation of Eslicarbazepine acetate.[2][3] Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are frequently reported.[2]
Q3: What are the typical flow rate and detection wavelength for this analysis?
A3: A flow rate of 1.0 mL/min is commonly employed.[2][3] The detection wavelength is typically set at the UV maximum of Eslicarbazepine acetate, which is around 230 nm.[2][3]
Q4: How should I prepare my sample for analysis?
A4: For bulk drug or tablet dosage forms, a stock solution is typically prepared by dissolving a known amount of the substance in a suitable solvent, such as methanol.[2][3] This stock solution is then further diluted to the desired concentration with the same solvent or the mobile phase. Filtration of the final solution through a 0.2 or 0.45 µm filter is recommended before injection.[2]
Q5: What are the expected retention times for Eslicarbazepine acetate?
A5: The retention time will vary depending on the specific chromatographic conditions (mobile phase, column, flow rate, temperature). However, reported retention times are generally in the range of 4 to 7 minutes. For example, one method reported a retention time of approximately 4.9 minutes[2], while another reported around 6.8 minutes.[5]
Data Presentation
Table 1: Comparison of Published HPLC Methods for Eslicarbazepine Acetate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Methanol: 0.005 M Ammonium Acetate (70:30 v/v)[2] | Methanol: 0.01M KH2PO4 (pH 3) (60:40 v/v)[3] | Acetonitrile: Methanol: 0.1% Orthophosphoric Acid (25:25:50 v/v/v)[1] |
| Column | C18 (250 x 4.6 mm, 5 µm)[2] | C18 (150 x 4.6 mm, 5 µm)[3] | ODS 3V (150 x 4.6 mm, 5 µm)[1] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.5 mL/min[1] |
| Detection Wavelength | 230 nm[2] | 230 nm[3] | 210 nm[1] |
| Retention Time | ~4.9 min[2] | Not explicitly stated | Within 10 mins[1] |
| Linearity Range | 10-90 µg/mL[2] | 10-60 µg/mL[3] | Not explicitly stated |
| LOD | 3.144 µg/mL[2] | Not explicitly stated | 25 µg/mL[1] |
| LOQ | 9.52 µg/mL[2] | Not explicitly stated | 25 µg/mL[1] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets [2]
-
Chromatographic System:
-
HPLC: Dionex RP-HPLC system
-
Column: C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol and 0.005 M Ammonium Acetate (70:30 v/v)
-
Flow Rate: 1.0 mL/min (isocratic elution)
-
Column Temperature: Room temperature
-
Detector: Diode Array Detector at 230 nm
-
Injection Volume: Not specified, but typically 10-20 µL
-
-
Mobile Phase Preparation:
-
Prepare a 0.005 M solution of Ammonium Acetate in HPLC grade water.
-
Mix methanol and the ammonium acetate solution in a 70:30 ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Eslicarbazepine acetate reference standard in methanol to obtain a stock solution.
-
Prepare working standards by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 10-90 µg/mL).
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Eslicarbazepine acetate and transfer it to a volumetric flask.
-
Add methanol, sonicate to dissolve, and then dilute to volume with methanol.
-
Filter the solution through a 0.2 µm filter.
-
Further dilute the filtrate with methanol to a concentration within the calibration range.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the standard and sample solutions.
-
Identify the Eslicarbazepine acetate peak based on the retention time of the standard.
-
Quantify the amount of Eslicarbazepine acetate in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
-
Visualizations
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ujconline.net [ujconline.net]
- 4. Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Minimizing carryover in autosampler for Eslicarbazepine acetate-d4 quantification
Welcome to the technical support center for the quantification of Eslicarbazepine acetate-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover and ensure accurate experimental results.
Troubleshooting Guide: Minimizing Autosampler Carryover
Carryover, the appearance of an analyte from a previous injection in a subsequent blank or sample, can significantly compromise the accuracy of quantitative analysis.[1][2][3] This guide provides a systematic approach to identifying and mitigating autosampler-related carryover for this compound.
Initial Assessment: Is it Carryover?
The first step is to confirm that the observed signal is indeed carryover and not contamination of your blank solvent or system.
-
Classic Carryover: The peak area of the analyte in consecutively injected blanks decreases with each injection.[4]
-
Constant Contamination: A consistent peak is observed in all blanks, regardless of the injection order. This suggests a contaminated solvent or system component.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting autosampler carryover.
Caption: A stepwise approach to diagnosing and resolving autosampler carryover.
Detailed Troubleshooting Steps:
| Step | Action | Rationale | Key Considerations |
| 1. Autosampler Wash Optimization | Enhance the effectiveness of the needle wash. | The most common source of carryover is residue on the autosampler needle.[1][2] | Solvent Selection: Use a wash solvent that effectively solubilizes this compound. A good starting point is a mixture of organic solvent (e.g., acetonitrile or methanol) and water.[1][5] Consider adding a small amount of acid or base to the wash solvent to improve solubility, ensuring compatibility with your system components.[5] Wash Volume & Cycles: Increase the wash volume and/or the number of wash cycles to ensure thorough cleaning.[1] Dual-Solvent Wash: Employ a dual-solvent wash, using both a strong organic solvent and an aqueous solution, to remove a wider range of contaminants.[1] |
| 2. Hardware Inspection & Maintenance | Systematically check key autosampler components. | Worn or dirty components can create dead volumes where the sample can be trapped.[6] | Rotor Seal: Inspect the injector valve's rotor seal for wear and scratches. Worn seals can trap and release the sample, leading to carryover.[6][7] Replace if necessary. Needle and Needle Seat: Check the needle for bends or burrs and the needle seat for damage. A proper seal is crucial to prevent sample from being retained.[6] Tubing and Fittings: Ensure all fittings are secure and there are no leaks. Improperly seated fittings can create dead volumes.[4] |
| 3. Column Evaluation | Rule out the analytical column as the source. | The column can retain the analyte, which then elutes in subsequent runs.[4] | Column Flushing: After a high-concentration sample, flush the column with a strong solvent to remove any retained this compound.[6] Guard Column: If using a guard column, replace it, as it can be a significant source of carryover.[8] Column Overload: Avoid overloading the column by performing a loading study to determine its capacity for your analyte.[6] |
| 4. Injection Technique | Optimize the injection parameters. | The way the sample is introduced into the system can influence carryover. | Injection Volume: Reducing the injection volume can decrease the amount of sample exposed to the system.[1] Injection Mode: For some systems, switching from a partial loop to a full loop injection can provide a more effective flush of the sample path and reduce carryover.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best wash solvent for this compound?
A1: The ideal wash solvent will have high solubility for this compound. A good starting point is a mixture similar to or slightly stronger than your mobile phase's organic composition, such as 50:50 or 90:10 acetonitrile:water or methanol:water.[1][10] Experimenting with different compositions is recommended to find the most effective wash for your specific conditions.
Q2: How can I determine if the carryover is from the autosampler or the column?
A2: To isolate the source of the carryover, you can perform a simple test. After injecting a high-concentration standard, replace the analytical column with a union. Then, inject a blank. If a peak is still observed, the carryover is originating from the autosampler or other pre-column components. If no peak is seen, the column is the likely source.
Q3: Can the sample vial or cap contribute to carryover?
A3: Yes, poor quality vials and caps can be a source of contamination.[1] Using high-quality, silanized glass vials can minimize analyte adsorption to the vial surface. Additionally, ensure that the septa of your vial caps are made of a material like PTFE-faced silicone that can effectively wipe the needle upon withdrawal.[3]
Q4: How often should I perform preventative maintenance on my autosampler?
A4: Regular preventative maintenance is crucial for minimizing carryover. It is recommended to inspect and potentially replace components like the rotor seal and needle seat at least every six months, or more frequently if you are analyzing a high volume of samples or particularly "sticky" compounds.[6]
Experimental Protocols
Protocol 1: Evaluating Autosampler Wash Solvent Efficacy
This protocol is designed to systematically test different wash solvents to determine the most effective one for minimizing this compound carryover.
Caption: Workflow for testing and selecting an optimal autosampler wash solvent.
Procedure:
-
Prepare Samples: Prepare a high-concentration standard of this compound and a blank sample (injection solvent).
-
Prepare Wash Solvents: Prepare a series of potential wash solvents. A suggested starting set is provided in the table below.
-
Injection Sequence: For each wash solvent, run the following injection sequence:
-
Blank
-
High-concentration standard
-
Blank
-
Blank
-
-
Data Analysis: Quantify the peak area of this compound in the blank injections following the high-concentration standard.
-
Comparison: Compare the carryover percentage for each wash solvent. The carryover percentage can be calculated as: (Peak Area in Blank / Peak Area in Standard) * 100.
Example Wash Solvent Evaluation Data:
| Wash Solvent Composition | Carryover Percentage (%) |
| 100% Water | 0.5% |
| 50:50 Acetonitrile:Water | 0.05% |
| 90:10 Acetonitrile:Water | 0.01% |
| 50:50 Methanol:Water | 0.08% |
| 90:10 Methanol:Water | 0.02% |
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of this compound. Method parameters should be optimized for your specific instrumentation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of this compound |
| Source Temperature | 500 °C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 30 psi |
This technical support guide provides a comprehensive overview of strategies to minimize autosampler carryover for the quantification of this compound. By following these troubleshooting steps and utilizing the provided protocols, researchers can enhance the accuracy and reliability of their data.
References
- 1. mastelf.com [mastelf.com]
- 2. Carryover | Waters [help.waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. lctsbible.com [lctsbible.com]
- 6. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Adjusting pH for optimal separation of Eslicarbazepine and its metabolites
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for optimizing the separation of Eslicarbazepine and its primary metabolites—S-licarbazepine, R-licarbazepine, and Oxcarbazepine—by adjusting the mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of Eslicarbazepine Acetate that I need to separate?
A1: Eslicarbazepine Acetate is a prodrug that is rapidly metabolized to its active form, Eslicarbazepine (also known as S-licarbazepine). Other key metabolites that are often monitored are R-licarbazepine (the R-enantiomer of licarbazepine) and Oxcarbazepine.[1][2]
Q2: Why is pH adjustment of the mobile phase important for the separation of these compounds?
A2: Adjusting the pH of the mobile phase in reversed-phase chromatography can alter the ionization state of analytes, which in turn affects their retention time and selectivity. For compounds with ionizable functional groups, operating at a pH where they are in a neutral state typically leads to longer retention and better peak shape. Based on the predicted pKa values, Eslicarbazepine and its metabolites are very weakly acidic. While they are expected to be neutral over a wide pH range, subtle changes in pH can still influence selectivity and resolution, particularly if experiencing issues with co-elution or poor peak shape.
Q3: What are the pKa values for Eslicarbazepine and its key metabolites?
A3: The predicted pKa values for Eslicarbazepine and its metabolites are summarized in the table below. These values suggest that the compounds are very weak acids.
Data Presentation: Physicochemical Properties
| Compound | Predicted pKa (Strongest Acidic) | Predicted pKa (Strongest Basic) |
| Eslicarbazepine (S-licarbazepine) | 14.1[3] | -3.2[3][4] |
| R-licarbazepine | 14.1[5] | -3.2[5] |
| Oxcarbazepine | 12.92 - 13.18 | -4.3[6] |
Experimental Protocols: pH Adjustment for Optimal Separation
This protocol outlines a general methodology for optimizing the separation of Eslicarbazepine and its metabolites using High-Performance Liquid Chromatography (HPLC) by adjusting the mobile phase pH.
Objective: To achieve baseline separation of Eslicarbazepine, S-licarbazepine, R-licarbazepine, and Oxcarbazepine with good peak symmetry.
Materials:
-
HPLC system with a UV or Mass Spectrometric detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
pH adjusting reagents: Formic acid, acetic acid, ammonium acetate, potassium dihydrogen phosphate
-
Calibrated pH meter
-
Analytical standards of Eslicarbazepine, S-licarbazepine, R-licarbazepine, and Oxcarbazepine
Methodology:
-
Initial Mobile Phase Selection: Based on published methods, a good starting point is a mobile phase consisting of a mixture of an aqueous component and an organic modifier (e.g., water:acetonitrile or water:methanol). A common starting ratio is 60:40 (aqueous:organic).
-
pH Screening:
-
Acidic pH: Prepare the aqueous portion of the mobile phase and adjust the pH to approximately 2.5 using a dilute solution of an acid like orthophosphoric acid.
-
Mid-range pH: Prepare the aqueous portion of the mobile phase with a buffer such as 25 mM potassium phosphate and adjust the pH to 5.1.
-
Near Neutral pH: Prepare the aqueous portion of the mobile phase with a buffer like 0.005 M ammonium acetate.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject a standard mixture of Eslicarbazepine and its metabolites.
-
Run the chromatogram and evaluate the separation, paying attention to resolution, peak shape, and retention times.
-
-
Optimization:
-
If co-elution occurs, systematically vary the pH of the aqueous phase in small increments (e.g., 0.5 pH units).
-
Adjust the organic modifier percentage to fine-tune retention times. An increase in the organic component will generally decrease retention times.
-
Maintain a consistent flow rate (e.g., 1.0 mL/min) and column temperature.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Analyte interaction with residual silanols on the column; operating near the pKa of the analyte. | Although these compounds are weakly acidic, adjusting the pH to a lower value (e.g., pH 2.5-3) can sometimes improve peak shape by ensuring complete protonation of any weakly acidic functional groups and minimizing interactions with the stationary phase. |
| Co-elution of Analytes | Insufficient selectivity of the mobile phase. | Systematically adjust the pH of the mobile phase. Even for neutral compounds, pH can influence the stationary phase characteristics and lead to changes in selectivity. Also, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the buffer system. |
| Inconsistent Retention Times | Poorly buffered mobile phase; column degradation. | Ensure the mobile phase is adequately buffered, especially when operating at a pH where small changes can affect analyte ionization. Use a fresh column to rule out degradation. |
| Low Signal Intensity | Analyte ionization state is not optimal for detection. | If using mass spectrometry, the pH of the mobile phase can significantly impact ionization efficiency. Experiment with different pH values and additives (e.g., formic acid for positive ion mode, ammonium hydroxide for negative ion mode) to enhance the signal. |
Visualization of Experimental Workflow
Caption: Workflow for pH adjustment to optimize the separation of Eslicarbazepine and its metabolites.
References
- 1. Pharmacokinetics and drug interactions of eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Navigating Bioanalysis: A Comparative Guide to LC-MS/MS Validation for Eslicarbazepine Acetate Quantification
A detailed comparison of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate measurement of Eslicarbazepine acetate in biological matrices, emphasizing the use of deuterated internal standards for enhanced precision and reliability. This guide is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction
Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug, acting as a prodrug that is rapidly metabolized to its active metabolite, eslicarbazepine. Accurate quantification of ESL in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Eslicarbazepine acetate-d4, is paramount for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the robustness of the analytical method.
This guide provides a comparative overview of key performance parameters from validated LC-MS/MS methods, offering a valuable resource for laboratories seeking to establish or refine their bioanalytical protocols for Eslicarbazepine acetate.
Experimental Methodologies
The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose. The following sections detail the typical experimental protocols employed in the LC-MS/MS analysis of Eslicarbazepine acetate.
Sample Preparation
A crucial step in bioanalysis is the extraction of the analyte from the complex biological matrix. For Eslicarbazepine acetate and its metabolites, two primary techniques are prevalent:
-
Solid-Phase Extraction (SPE): This method offers clean extracts by passing the plasma sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent.[1][2]
-
Protein Precipitation (PPT): A simpler and faster technique where a precipitating agent, typically acetonitrile, is added to the plasma sample to denature and remove proteins.[3][4]
Liquid Chromatography
Chromatographic separation is essential to resolve Eslicarbazepine acetate from other endogenous components and potential interfering substances. Reversed-phase chromatography is the most common approach.
-
Columns: C18 columns are widely used for the separation.[3][5] Chiral columns, such as the Daicel CHIRALCEL OD-H, are employed for the enantioselective separation of ESL and its metabolites.[1][2]
-
Mobile Phases: A mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for elution.[3][5]
Mass Spectrometry
Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis.
-
Ionization: Positive ion electrospray ionization (ESI+) is the standard technique for ionizing Eslicarbazepine acetate and its internal standard.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For eslicarbazepine, a common transition is m/z 255.1 → 194.1.[3]
Method Validation Parameters: A Comparative Overview
The following tables summarize the key validation parameters from published LC-MS/MS methods for the quantification of Eslicarbazepine acetate. These parameters are essential for assessing the performance and reliability of the analytical method.
| Parameter | Method 1 (SPE) [1][2] | Method 2 (PPT) [3] | Method 3 (PPT) [4] |
| Internal Standard | 10,11-dihydrocarbamazepine | Glipizide | Eslicarbazepine acetate-d3 |
| Linearity Range (ng/mL) | 50.0 - 1000.0 | Not Specified | 5 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.0 | Not Specified | 5 |
| Accuracy (%) | 98.7 - 107.2 | Not Specified | Within ±15% of nominal |
| Precision (CV %) | < 9.7 (Intra-day & Inter-day) | Not Specified | Not Specified |
| Extraction Recovery (%) | Not Specified | Acceptable | Not Specified |
| Matrix Effect | Not Specified | Acceptable | Not Specified |
| Analyte & Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Eslicarbazepine | 255.1 | 194.1 | [3] |
| Glipizide (IS) | 446.1 | 321.1 | [3] |
Comparison of Internal Standards
The choice of internal standard is critical for a robust LC-MS/MS method. While various compounds can be used, a stable isotope-labeled version of the analyte is considered the most suitable.
-
Structural Analogs (e.g., 10,11-dihydrocarbamazepine, Glipizide): These compounds are structurally similar to the analyte and can compensate for some variability. However, they may not perfectly mimic the ionization efficiency and matrix effects experienced by the analyte.[1][2][3]
-
Deuterated Internal Standards (e.g., this compound or -d3): These are the ideal choice as they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and analysis.[4] This leads to more accurate and precise quantification by effectively correcting for matrix effects and instrument variability.
Conclusion
The validation of an LC-MS/MS method for the quantification of Eslicarbazepine acetate requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The data presented in this guide highlights that both SPE and PPT can be effective for sample cleanup, with the choice often depending on the desired level of cleanliness versus throughput.
Crucially, the use of a deuterated internal standard, such as this compound, is highly recommended to ensure the highest level of accuracy and precision. While methods using structural analogs have been successfully validated, the co-eluting nature and identical chemical behavior of a stable isotope-labeled standard provide superior correction for analytical variability, leading to more reliable and robust bioanalytical data. This is of utmost importance in the context of clinical and preclinical studies where data integrity is paramount.
References
- 1. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Eslicarbazepine Acetate: Linearity, Accuracy, and Precision
In the landscape of pharmaceutical analysis, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This guide provides a detailed comparison of various analytical methods for the quantification of Eslicarbazepine Acetate, a third-generation antiepileptic drug. The focus is on key validation parameters—linearity, accuracy, and precision—to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Methodology Overview
The quantification of Eslicarbazepine Acetate is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer the requisite sensitivity and selectivity for analyzing Eslicarbazepine Acetate in various matrices, including bulk drug, pharmaceutical dosage forms, and biological fluids such as human plasma. The choice between these methods often depends on the required sensitivity, the complexity of the sample matrix, and the need for simultaneous analysis of its metabolites.
Data Summary: Linearity, Accuracy, and Precision
The following tables summarize the performance characteristics of different analytical methods for Eslicarbazepine Acetate quantification.
Table 1: HPLC-UV Methods for Eslicarbazepine Acetate Quantification
| Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC | Bulk Drug & Tablets | 10 - 90 | 0.9995 | 98.33 ± 0.5 | < 2.0 | [1] |
| RP-HPLC | Tablets | 80 - 160 | 0.9983 | Within limits | Not Specified | [2] |
| HPLC-UV | Human Plasma | 0.15 - 4 | > 0.997 | Bias within ±12% | < 9% | [3] |
Table 2: LC-MS/MS Methods for Eslicarbazepine Acetate and Metabolites Quantification
| Method | Analytes | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (% Bias) | Precision (%CV) | Reference |
| Enantioselective LC-MS/MS | Eslicarbazepine Acetate, Eslicarbazepine, R-licarbazepine, Oxcarbazepine | Human Plasma | 50.0 - 1000.0 (ESL & OXC), 50.0 - 25,000.0 (S-Lic & R-Lic) | Not Specified | 98.7% to 107.2% | < 9.7% (ESL), < 7.7% (S-Lic), < 12.6% (R-Lic), < 6.0% (OXC) | [4] |
| LC-MS/MS | Eslicarbazepine | Human Plasma | Not Specified | Not Specified | Acceptable | Acceptable | [5][6] |
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Protocol 1: RP-HPLC Method for Bulk Drug and Tablets
-
Instrumentation : Dionex RP-HPLC system with a Dionex C18 column (250×4.6 mm, 5 μm particle size).[1]
-
Mobile Phase : A mixture of methanol and 0.005 M ammonium acetate in a 70:30 v/v ratio. The mobile phase is filtered through a Whatmann filter paper no 41.[1]
-
Elution : Isocratic elution.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : Diode array detector at 230 nm.[1]
-
Run Time : 10 minutes.[1]
-
Sample Preparation : A stock solution (1000 ppm) is prepared by dissolving 100 mg of Eslicarbazepine Acetate standard in 100 mL of methanol. Working standards are prepared by further dilution.[1]
Protocol 2: Enantioselective LC-MS/MS Method for Human Plasma
-
Instrumentation : Liquid chromatography system coupled with a tandem mass spectrometer.
-
Column : Daicel CHIRALCEL OD-H column (5 μm, 50 mm × 4.6 mm).[4]
-
Mobile Phase : 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v).[4]
-
Flow Rate : 0.8 mL/min.[4]
-
Run Time : 8 minutes.[4]
-
Ionization : Positive ion electrospray ionization.[4]
-
Sample Preparation : Solid-phase extraction is used to extract the analytes from human plasma.[4]
-
Internal Standard : 10,11-dihydrocarbamazepine.[4]
Protocol 3: HPLC-UV Method for Human Plasma
-
Instrumentation : High-Performance Liquid Chromatography with UV detection.
-
Column : Reverse-phase C18 column (5 cm length).[3]
-
Mobile Phase : A mixture of water, methanol, and acetonitrile in a 64:30:6 ratio.[3]
-
Flow Rate : 1 mL/min.[3]
-
Column Temperature : 40°C.[3]
-
Sample Preparation : Solid-phase extraction.[3]
Visualizing the Analytical Workflow
To provide a clearer understanding of the typical procedures involved in the bioanalytical quantification of Eslicarbazepine Acetate, the following diagram illustrates a standard experimental workflow.
Caption: Bioanalytical workflow for Eslicarbazepine Acetate.
This guide highlights that both HPLC-UV and LC-MS/MS methods are robust and reliable for the quantification of Eslicarbazepine Acetate. The choice of method will be dictated by the specific requirements of the study, with LC-MS/MS offering higher sensitivity and the ability to analyze multiple analytes simultaneously, which is particularly advantageous for pharmacokinetic studies in biological matrices. Conversely, HPLC-UV provides a cost-effective and straightforward approach for routine analysis in bulk and pharmaceutical formulations.
References
- 1. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a specific and sensitive LC-MS/MS method for determination of eslicarbazepine in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Limit of Detection and Quantification for Eslicarbazepine Acetate: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Eslicarbazepine acetate, a third-generation antiepileptic drug. The data presented is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of this active pharmaceutical ingredient.
Comparative Analysis of LOD and LOQ Values
The determination of LOD and LOQ is crucial for the validation of analytical methods, ensuring they are sensitive enough for their intended purpose. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most predominantly reported method for the quantification of Eslicarbazepine acetate in bulk drug and pharmaceutical dosage forms. The following table summarizes the LOD and LOQ values obtained from various studies employing RP-HPLC methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | 3.144 µg/mL | 9.52 µg/mL | [1][2] |
| RP-HPLC | 2.5 µg/mL | 7.6 µg/mL | [3] |
| RP-HPLC | 0.427 µg/mL | 1.423 µg/mL | [4] |
| RP-HPLC | 25 µg/mL | 250 µg/mL | [5] |
| Enantioselective HPLC-UV | 0.1 µg/mL | 0.4 µg/mL | [6] |
Note: Variations in LOD and LOQ values across different studies can be attributed to differences in chromatographic conditions, including the column, mobile phase composition, flow rate, and detector used.
Experimental Protocol: RP-HPLC Method
The following is a representative experimental protocol for the determination of Eslicarbazepine acetate's LOD and LOQ, based on common practices reported in the literature. This protocol adheres to the International Conference on Harmonisation (ICH) guidelines.[1][7][8]
Objective: To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Eslicarbazepine acetate using a validated RP-HPLC method.
Materials and Reagents:
-
Eslicarbazepine acetate reference standard
-
HPLC grade methanol
-
HPLC grade water
-
Ammonium acetate or Potassium dihydrogen phosphate (buffer salt)
-
Ortho-phosphoric acid (for pH adjustment)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of methanol and a buffer (e.g., 0.005 M ammonium acetate or 0.01M KH2PO4) in a specified ratio (e.g., 70:30 v/v or 60:40 v/v).[1][7] The pH may be adjusted (e.g., to 3.0 with ortho-phosphoric acid).[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Eslicarbazepine acetate reference standard in the mobile phase or a suitable solvent like methanol to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL or 1 mg/mL).[1][7]
-
Preparation of Calibration Curve Standards: Prepare a series of dilutions from the stock solution to create at least five to six concentration levels for the calibration curve. The concentration range should bracket the expected LOD and LOQ.
-
Construction of Calibration Curve: Inject each calibration standard into the HPLC system in triplicate. Record the peak area for each injection. Plot a graph of the mean peak area versus the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determination of LOD and LOQ: The LOD and LOQ can be determined using the following formulas based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines:[1][7]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where:
-
σ = the standard deviation of the y-intercepts of the regression lines.
-
S = the slope of the calibration curve.
-
-
Workflow for LOD and LOQ Determination
The following diagram illustrates the general workflow for determining the LOD and LOQ of Eslicarbazepine acetate.
Caption: Workflow for Determining LOD and LOQ of Eslicarbazepine Acetate.
Alternative Analytical Techniques
While RP-HPLC is the most common method, other techniques have also been employed for the analysis of Eslicarbazepine acetate and related compounds. These include:
-
High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that can be used for the separation and quantification of Eslicarbazepine acetate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and selectivity compared to HPLC with UV detection and is particularly useful for the analysis of biological samples.[9]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use smaller particle size columns, providing faster analysis times and better resolution.[9]
The choice of analytical method will depend on the specific requirements of the analysis, such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. For routine quality control of bulk drug and pharmaceutical formulations, a validated RP-HPLC method is often sufficient and cost-effective.
References
- 1. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. baes.uc.pt [baes.uc.pt]
- 7. ujconline.net [ujconline.net]
- 8. jetir.org [jetir.org]
- 9. rfppl.co.in [rfppl.co.in]
A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Eslicarbazepine Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of Eslicarbazepine acetate. It is designed to assist researchers, scientists, and drug development professionals in the selection and implementation of a robust analytical method suitable for transfer and cross-validation between different laboratories. The successful cross-validation of an analytical method is critical to ensure consistency and reliability of data throughout the drug development lifecycle, from early-stage research to quality control in manufacturing.
Comparison of Validated RP-HPLC Methods
The following tables summarize the key parameters of several validated RP-HPLC methods for the analysis of Eslicarbazepine acetate, as reported in the scientific literature. This data can be used to select a suitable method for implementation and subsequent inter-laboratory comparison.
Table 1: Chromatographic Conditions
| Parameter | Method 1[1][2][3] | Method 2[4] | Method 3[5] | Method 4[6] | Method 5[7] |
| Column | Dionex C18 (250x4.6 mm, 5 µm) | Finepak SIL C18T-5 (250x4.6 mm, 5µm) | WATERS C18 (150x4.6 mm, 3.5µm) | Inertsil ODS-2 (150x4.6 mm, 5µm) | Inertsil ODS 3V (150x4.6 mm, 5µm) |
| Mobile Phase | Methanol: 0.005 M Ammonium Acetate (70:30 v/v) | Methanol: Water (pH 2.5 with Orthophosphoric acid) (65:35 v/v) | Methanol: 0.01M KH2PO4 (pH 3 with O-phosphoric acid) (60:40 v/v) | Buffer (pH 2.5): Acetonitrile:Methanol (50:30:20 v/v/v) | 0.1% Orthophosphoric acid Buffer: Methanol: Acetonitrile (50:25:25 v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 230 nm | 218 nm | 230 nm | 230 nm | 210 nm |
| Retention Time | 4.9 min | ~6.8 min | Not Specified | 4.86 min | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1[1][2][3] | Method 2[4] | Method 3[5] | Method 4[6] | Method 5[7] |
| Linearity Range (µg/mL) | 10 - 90 | 80 - 160 | 10 - 60 | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.9995 | 0.9983 | Not Specified | Not Specified | Not Specified |
| LOD (µg/mL) | 3.144 | Not Specified | Not Specified | Not Specified | 25 |
| LOQ (µg/mL) | 9.52 | Not Specified | Not Specified | Not Specified | 25 |
| Accuracy (% Recovery) | 98.33 ± 0.5% | Within limits | Not Specified | 99.02% | Not Specified |
| Precision (%RSD) | < 2.0 | Not Specified | < 2.0 | 0.36 | Not Specified |
Experimental Protocols for a Selected RP-HPLC Method
The following is a detailed experimental protocol for a representative RP-HPLC method (based on Method 1) for the analysis of Eslicarbazepine acetate. This protocol can serve as a starting point for establishing the method in a new laboratory for cross-validation purposes.
1. Materials and Reagents:
-
Eslicarbazepine acetate reference standard
-
HPLC grade Methanol
-
Ammonium acetate (analytical reagent grade)
-
Purified water
-
0.45 µm nylon filters
2. Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.
-
C18 column (250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.005 M Ammonium Acetate solution by dissolving the appropriate amount of ammonium acetate in purified water. The mobile phase consists of a mixture of Methanol and 0.005 M Ammonium Acetate in a 70:30 (v/v) ratio. Filter the mobile phase through a 0.45 µm nylon filter and degas before use.[1][2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Eslicarbazepine acetate reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10, 30, 50, 70, 90 µg/mL).[1]
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Eslicarbazepine acetate and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through a 0.45 µm nylon filter. Further dilute the filtrate with the mobile phase to obtain a concentration within the calibration range.
4. Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 0.005 M Ammonium Acetate (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection: 230 nm
-
Run Time: 10 minutes[1]
5. System Suitability: Before sample analysis, perform system suitability tests by injecting the working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are typically:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories: the originating lab and the receiving lab.
Caption: Workflow for Inter-Laboratory Method Cross-Validation.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the consistency and reliability of data across different laboratories. The RP-HPLC methods presented in this guide have been shown to be robust for the analysis of Eslicarbazepine acetate within a single laboratory. By following a structured cross-validation protocol, these methods can be successfully transferred and implemented in a new laboratory, thereby ensuring data integrity throughout the drug development process. It is recommended that the chosen method be thoroughly evaluated and any discrepancies between laboratories be investigated to ensure the method's suitability for its intended purpose.
References
- 1. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ujconline.net [ujconline.net]
- 6. ijarpb.in [ijarpb.in]
- 7. iosrjournals.org [iosrjournals.org]
A Comparative Pharmacokinetic Profile of Eslicarbazepine Acetate Across Diverse Populations
A comprehensive analysis of Eslicarbazepine Acetate's pharmacokinetic properties reveals notable consistency across various populations, with renal function being the primary determinant for dose adjustments. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of the drug's behavior in healthy adults, pediatric and elderly populations, and individuals with hepatic or renal impairment.
Eslicarbazepine acetate (ESL) is a once-daily antiepileptic drug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine, which is responsible for its pharmacological effect.[1][2] The pharmacokinetic profile of eslicarbazepine is generally linear and dose-proportional within the clinically relevant dose range of 400 to 1600 mg/day.[3][4] Factors such as age and gender have not been found to have a clinically significant impact on its pharmacokinetics.[4][5]
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of eslicarbazepine, the active metabolite of Eslicarbazepine Acetate, in different populations based on available clinical studies.
Table 1: Pharmacokinetic Parameters of Eslicarbazepine in Healthy Adult and Geriatric Populations
| Parameter | Healthy Young Adults (18-40 years) | Healthy Elderly (>65 years) |
| Tmax (h) | 1-4 | 2-3 |
| t½ (h) | 10-20 | 20-24 |
| Protein Binding | <40% | ~30% |
Tmax: Time to reach maximum plasma concentration; t½: Half-life. Note: Pharmacokinetics in geriatric individuals with normal renal function (Clcr >60 mL/minute) are similar to those in younger healthy adults.[6][7]
Table 2: Impact of Renal Impairment on Eslicarbazepine Pharmacokinetics (Following a single 800 mg dose of Eslicarbazepine Acetate)
| Parameter | Normal Renal Function | Mild Impairment | Moderate Impairment | Severe Impairment |
| Eslicarbazepine AUC (µg.h/mL) | Increased with decreasing renal function | Increased | Increased | Increased |
| Eslicarbazepine CL/F (L/h) | 3.40 | 2.10 | 1.60 | 1.33 |
| Eslicarbazepine CLR (L/h) | 1.04 | 0.61 | 0.22 | 0.09 |
AUC: Area under the plasma concentration-time curve; CL/F: Apparent total clearance; CLR: Renal clearance. Data demonstrates that systemic exposure to eslicarbazepine increases as renal function declines, necessitating dose adjustments in patients with moderate to severe renal impairment.
Table 3: Impact of Hepatic Impairment on Eslicarbazepine Pharmacokinetics (Following 800 mg once-daily for 8 days)
| Parameter | Healthy Controls | Moderate Hepatic Impairment |
| Eslicarbazepine Pharmacokinetics | No significant difference | No significant difference |
Studies have shown that moderate hepatic impairment does not significantly alter the pharmacokinetics of eslicarbazepine, and therefore, no dose adjustment is required in this patient population.[8][9] The effect on severe hepatic impairment has not been studied.[6]
Table 4: Pharmacokinetic Parameters of Eslicarbazepine in Pediatric Populations
| Age Group | Key Findings |
| 2-17 years | Eslicarbazepine acetate is rapidly metabolized to eslicarbazepine.[10] |
| 2-11 years | Younger children exhibit faster plasma clearance of eslicarbazepine compared to adolescents.[10] |
| 4-17 years | Body weight is a significant covariate for clearance and volume of distribution.[11] |
Pharmacokinetic studies in pediatric populations indicate that while the metabolic pathway is similar to adults, clearance rates are influenced by age and body weight, requiring weight-based dosing regimens.[10][11]
Experimental Protocols
The data presented in this guide are derived from clinical studies employing standardized methodologies. A representative experimental design is outlined below.
Study Design for Renal Impairment Pharmacokinetic Study:
An open-label, single-dose study was conducted in subjects with varying degrees of renal function.
-
Participants: Healthy volunteers with normal renal function and patients with mild, moderate, and severe renal impairment, as well as patients with end-stage renal disease requiring hemodialysis.
-
Dosing: A single oral dose of 800 mg Eslicarbazepine Acetate was administered.
-
Blood Sampling: Serial blood samples were collected at predefined time points (e.g., pre-dose, and at various intervals up to 72 or 96 hours post-dose) to determine the plasma concentrations of eslicarbazepine and its metabolites.[12][8]
-
Analytical Method: Plasma concentrations of eslicarbazepine and other metabolites were quantified using validated high-performance liquid chromatography with mass spectrometric detection (HPLC-MS).[8]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the metabolic conversion of Eslicarbazepine Acetate and a typical experimental workflow for a pharmacokinetic study.
Caption: Metabolic Pathway of Eslicarbazepine Acetate.
Caption: Experimental Workflow for a Pharmacokinetic Study.
Drug Interactions and Other Considerations
-
CYP Enzymes: Eslicarbazepine acetate can induce CYP3A4 and inhibit CYP2C19, potentially leading to interactions with drugs metabolized by these enzymes.[1][6]
-
Inducers: Co-administration with enzyme-inducing antiepileptic drugs such as carbamazepine, phenobarbital, and phenytoin can increase the clearance of eslicarbazepine.[3][5]
-
Food Effect: The pharmacokinetics of Eslicarbazepine Acetate are not significantly affected by food.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. oaji.net [oaji.net]
- 3. Pharmacokinetics and drug interactions of eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, drug interactions and exposure-response relationship of eslicarbazepine acetate in adult patients with partial-onset seizures: population pharmacokinetic and pharmacokinetic/pharmacodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of eslicarbazepine acetate in patients with moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, efficacy, and tolerability of eslicarbazepine acetate in children and adolescents with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling and simulations to support dose selection for eslicarbazepine acetate therapy in pediatric patients with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of renal impairment on the pharmacokinetics of eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Internal Standards for Eslicarbazepine Acetate Bioanalysis in Plasma
In the realm of pharmacokinetic and bioequivalence studies, the reliability of quantitative data is paramount. The use of a stable internal standard (IS) is a cornerstone of robust bioanalytical method development, ensuring accuracy and precision in the quantification of analytes in biological matrices. This guide provides a comparative analysis of the stability of Eslicarbazepine acetate-d4, a deuterated analogue of the antiepileptic drug Eslicarbazepine acetate, with other commonly used internal standards in plasma samples. The stability data presented herein is crucial for researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their bioanalytical assays.
Comparative Stability Data
The stability of an internal standard is assessed under various conditions that mimic the sample handling and storage processes in a clinical or research setting. These include freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-processing stability in the autosampler.
While specific quantitative stability data for this compound is not publicly available, a key study by Loureiro et al. (2011) on the bioanalytical method validation of Eslicarbazepine acetate in human plasma explicitly states that the stability of the analyte under these conditions "met acceptance criteria" as per FDA regulations.[1] This implies that the deviation from the nominal concentration was within the generally accepted limit of ±15%. Given the structural similarity and the kinetic isotope effect being negligible in this context, it is scientifically reasonable to infer that this compound exhibits comparable stability.
For a comprehensive comparison, the stability of two alternative internal standards, 10,11-Dihydrocarbamazepine and Glipizide, is also presented.
| Stability Test | This compound | 10,11-Dihydrocarbamazepine | Glipizide |
| Freeze-Thaw Stability | Meets acceptance criteria[1] | Reported to be stable in plasma | Stable through three freeze-thaw cycles |
| Short-Term (Bench-Top) Stability | Meets acceptance criteria[1] | Generally considered stable in plasma | Stable at room temperature for at least 48 hours |
| Long-Term Stability | Meets acceptance criteria[1] | Stable in frozen plasma for at least one month | Stable in a freezer at -20°C for at least 3 months |
| Post-Processed (Autosampler) Stability | Meets acceptance criteria[1] | Stable in processed samples | Stable in the autosampler |
Experimental Protocols
The following are detailed methodologies for the key stability experiments, based on FDA guidelines and common practices in bioanalytical method validation.
Freeze-Thaw Stability
Objective: To assess the stability of the analyte and internal standard in plasma after repeated freezing and thawing cycles.
Protocol:
-
Prepare replicate quality control (QC) samples at low and high concentrations in the appropriate plasma matrix.
-
Analyze one set of freshly prepared QC samples to establish the baseline concentration (T=0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, process and analyze the samples.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of the analyte and internal standard in plasma at room temperature for a duration that simulates the sample handling process.
Protocol:
-
Prepare replicate QC samples at low and high concentrations.
-
Analyze one set of freshly prepared QC samples for baseline concentration.
-
Keep the remaining QC samples on the bench-top at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
The mean concentration of the bench-top samples should be within ±15% of the baseline.
Long-Term Stability
Objective: To determine the stability of the analyte and internal standard in plasma under long-term storage conditions.
Protocol:
-
Prepare a sufficient number of QC samples at low and high concentrations.
-
Analyze a set of freshly prepared QC samples for baseline concentration.
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the stored QC samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months).
-
The mean concentration of the long-term stability samples should be within ±15% of the baseline.
Post-Processed (Autosampler) Stability
Objective: To assess the stability of the processed samples (extracts) in the autosampler.
Protocol:
-
Process a set of QC samples at low and high concentrations.
-
Analyze the processed samples immediately to get the initial concentrations.
-
Leave the remaining processed samples in the autosampler at a controlled temperature (e.g., 4°C) for a duration equal to or longer than the expected run time of an analytical batch.
-
Re-inject and analyze the samples.
-
The mean concentration of the re-injected samples should be within ±15% of the initial concentrations.
Conclusion
The selection of a suitable internal standard is a critical decision in the development of a reliable bioanalytical method. Based on the available data, this compound demonstrates excellent stability in plasma under various storage and handling conditions, meeting the stringent acceptance criteria set by regulatory authorities.[1] This makes it a highly suitable internal standard for the quantification of Eslicarbazepine acetate in plasma samples.
While alternative internal standards like 10,11-Dihydrocarbamazepine and Glipizide also exhibit good stability, the use of a stable isotope-labeled internal standard such as this compound is generally preferred. This is because it shares very similar physicochemical properties with the analyte, leading to minimized variability during sample preparation and analysis, and thus enhancing the overall accuracy and precision of the method. Researchers and scientists should, however, always perform their own validation experiments to confirm the stability of their chosen internal standard within their specific laboratory conditions and analytical method.
References
A Comparative Metabolic Analysis of Eslicarbazepine Acetate and Oxcarbazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of two related antiepileptic drugs, eslicarbazepine acetate (ESL) and oxcarbazepine (OXC). The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the key metabolic differences between these two compounds.
Executive Summary
Eslicarbazepine acetate and oxcarbazepine are both prodrugs that are converted to the active metabolite, licarbazepine. However, their metabolic pathways diverge significantly, leading to differences in the stereochemical composition of the active metabolite and the formation of other metabolites. ESL undergoes extensive and stereoselective hydrolysis to its active metabolite, eslicarbazepine (S-licarbazepine), resulting in a more favorable pharmacokinetic profile with lower exposure to the less active R-enantiomer and the parent drug, oxcarbazepine. In contrast, OXC is metabolized to a racemic mixture of S- and R-licarbazepine. These metabolic distinctions have implications for the drugs' efficacy, tolerability, and potential for drug-drug interactions.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key quantitative data from pharmacokinetic studies comparing eslicarbazepine acetate and oxcarbazepine.
Table 1: Steady-State Plasma Pharmacokinetic Parameters of Eslicarbazepine, (R)-licarbazepine, and Oxcarbazepine in Healthy Volunteers
| Parameter | Eslicarbazepine Acetate (900 mg QD) | Oxcarbazepine (450 mg BID) |
| Eslicarbazepine (S-licarbazepine) | ||
| Cmax,ss (µM) | 87.3 | 48.0 |
| AUCss,0-τ (µmol·h/L) | 1156.3 | 968.4 |
| (R)-licarbazepine | ||
| Plasma Exposure | 71.5% lower than OXC BID | - |
| Oxcarbazepine | ||
| Plasma Exposure | 61.1% lower than OXC BID | - |
Data from a single-center, open-label, randomized, three-way crossover study in 12 healthy volunteers.[1]
Table 2: Metabolic Profile Comparison
| Feature | Eslicarbazepine Acetate | Oxcarbazepine |
| Primary Metabolic Pathway | Hydrolysis | Reduction |
| Primary Active Metabolite | Eslicarbazepine (S-licarbazepine) | Racemic licarbazepine (S- and R-isomers) |
| (S)-licarbazepine:(R)-licarbazepine Ratio | ~19:1[2] | ~4:1[2][3] |
| Systemic exposure to Eslicarbazepine | ~94% of parent dose[4][5] | - |
| Urinary Excretion of Metabolites | Eslicarbazepine and its glucuronide conjugates account for >90% of the dose excreted in urine.[1] | ~45% of the dose recovered in urine (5% as oxcarbazepine, 36% as 10-hydroxy-carbamazepine, 4% as 10,11-dihydro-trans-10,11-dihydroxy-carbamazepine).[6] |
| Enzymes Involved | Arylacetamide deacetylase (AADAC)[7][8] | Cytosolic reductases |
Metabolic Pathways
The metabolic pathways of eslicarbazepine acetate and oxcarbazepine are distinct, leading to different metabolite profiles.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Metabolism of Eslicarbazepine Acetate using Human Liver Microsomes
This protocol is adapted from a study identifying the metabolic pathways of eslicarbazepine acetate.[9]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes (0.5 mg protein/mL), 100 mM phosphate buffer (pH 7.4), 5 mM MgCl₂, and 50 µM eslicarbazepine acetate in a final volume of 500 µL.
-
Pre-incubation: The mixture is pre-incubated for 10 minutes in a benchtop lab-line shaker.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of 2 mM NADPH.
-
Time-course Incubation: The reaction is allowed to proceed for various time intervals (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding ice-cold methanol containing an internal standard (200 ng/mL).
-
Sample Analysis: The samples are then analyzed by UPLC-MS/MS to identify and quantify the metabolites formed.
Quantification of Eslicarbazepine and its Metabolites by UPLC-MS/MS
The following is a representative protocol for the quantification of eslicarbazepine and its metabolites in plasma.[9][10]
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, 5 mL of acetonitrile is added to precipitate proteins. The mixture is centrifuged at 3500 rpm for 10 minutes at 4°C. The supernatant is collected, dried, and reconstituted in the mobile phase.[9]
-
Chromatographic Separation:
-
Column: Waters Acquity BEH C18 column (150 × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.01 M potassium dihydrogen phosphate (60:40, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
In Vitro Metabolism of Oxcarbazepine using Human Liver Microsomes
This protocol is based on studies investigating the microsomal metabolism of oxcarbazepine.[11][12]
-
Incubation Mixture: A typical incubation mixture contains human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and oxcarbazepine in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate (oxcarbazepine) and incubated at 37°C for a specified period.
-
Reaction Termination: The reaction is terminated by the addition of a quenching solvent, such as a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is analyzed by a suitable analytical method, such as HPLC or LC-MS/MS, to identify and quantify the metabolites formed.
Discussion of Metabolic Differences
The primary metabolic distinction between eslicarbazepine acetate and oxcarbazepine lies in their initial biotransformation. ESL is almost exclusively hydrolyzed to eslicarbazepine (S-licarbazepine) by arylacetamide deacetylase (AADAC).[7][8] This stereoselective conversion is advantageous as S-licarbazepine is the more pharmacologically active and less toxic enantiomer.
In contrast, oxcarbazepine is reduced by cytosolic reductases to a racemic mixture of S- and R-licarbazepine, with the S-enantiomer being more predominant (approximately a 4:1 ratio).[2][3] This results in a higher systemic exposure to the R-enantiomer compared to ESL administration.
Furthermore, the administration of ESL leads to significantly lower plasma concentrations of the parent drug, oxcarbazepine, compared to the administration of oxcarbazepine itself.[1] This difference may contribute to the improved tolerability profile observed with eslicarbazepine acetate in some patients.[13]
Both eslicarbazepine and the licarbazepine enantiomers from oxcarbazepine are further metabolized, primarily through glucuronidation, to facilitate their renal excretion.[1] A minor oxidative pathway also exists for the metabolites of oxcarbazepine, leading to the formation of an inactive dihydroxy derivative.[6]
Conclusion
The metabolic profiles of eslicarbazepine acetate and oxcarbazepine exhibit key differences that are of significant interest to researchers and drug development professionals. The stereoselective hydrolysis of eslicarbazepine acetate to the more active S-enantiomer of licarbazepine, coupled with lower exposure to the R-enantiomer and oxcarbazepine, distinguishes it from oxcarbazepine. These metabolic variations underscore the importance of detailed comparative analyses in understanding the pharmacokinetic and pharmacodynamic properties of related drug candidates. The provided experimental protocols offer a foundation for conducting further comparative metabolic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ark-tdm.com [ark-tdm.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and drug interactions of eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disposition of the antiepileptic oxcarbazepine and its metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Human Arylacetamide Deacetylase (AADAC) on Hydrolysis of Eslicarbazepine Acetate and Effects of AADAC Genetic Polymorphisms on Hydrolase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and <i>in silico</i> studies - Journal of King Saud University - Science [jksus.org]
- 10. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal metabolism of carbamazepine and oxcarbazepine in liver and placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transition from oxcarbazepine to eslicarbazepine acetate: A single center study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Eslicarbazepine Acetate-d4: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Eslicarbazepine acetate-d4, ensuring compliance and minimizing risk.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to prevent its release into the environment.[1][2] This compound should not be disposed of with household garbage or allowed to enter sewage systems.[2] All disposal methods must adhere to local, state, and federal regulations.[1][3]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to avoid skin and eye contact, as well as inhalation.[4][5][6]
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves.[4] |
| Eye Protection | Safety glasses or goggles.[3][4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |
| Protective Clothing | Appropriate clothing to prevent skin contact.[1] |
Step-by-Step Disposal Procedure
-
Collection of Waste:
-
Spill Management:
-
In case of a spill, prevent further leakage if it is safe to do so.[5][6]
-
Absorb solutions with an inert, liquid-binding material such as diatomite or universal binders.[5]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container.[6]
-
Ventilate the affected area and decontaminate surfaces by scrubbing with alcohol.[4][5]
-
-
Final Disposal:
-
Engage a licensed hazardous material disposal company for the final disposal of the waste.[3]
-
Alternatively, the product may be incinerated in a facility equipped with an afterburner and a scrubber.[3]
-
Ensure that all disposal activities are in full compliance with all applicable federal and local regulations.[3]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
